Product packaging for 2-Bromo-4-fluoro-5-methylbenzonitrile(Cat. No.:CAS No. 916792-07-9)

2-Bromo-4-fluoro-5-methylbenzonitrile

Cat. No.: B1360010
CAS No.: 916792-07-9
M. Wt: 214.03 g/mol
InChI Key: GFLYZSZBOYNJRI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B1360010 2-Bromo-4-fluoro-5-methylbenzonitrile CAS No. 916792-07-9

Properties

IUPAC Name

2-bromo-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYZSZBOYNJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650421
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
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Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-07-9
Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
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Record name 2-Bromo-4-fluoro-5-methylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 916792-07-9

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-methylbenzonitrile, a key building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile with the molecular formula C₈H₅BrFN.[1] Its chemical structure combines a benzonitrile core with bromo, fluoro, and methyl substituents, offering a unique platform for the synthesis of complex molecules.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 916792-07-9[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Purity ≥97%[1]
Alternate Names 4-Bromo-5-cyano-2-fluorotoluene; 6-Bromo-4-fluoro-m-tolunitrile[1]

While specific experimental data on the physical properties of this compound is limited in publicly available literature, the properties of related substituted benzonitriles can provide valuable insights. For instance, the presence of the nitrile group and halogen atoms typically results in a solid compound at room temperature with a relatively high melting point and limited solubility in water, but good solubility in common organic solvents.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature. However, the synthesis of structurally similar compounds, such as 4-Bromo-2-fluorobenzonitrile, suggests that a common synthetic route involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction.[2]

A plausible synthetic pathway for this compound could start from 2-amino-4-fluoro-5-methylbenzonitrile. This precursor would undergo a diazotization reaction using a nitrite source in the presence of a strong acid, followed by the introduction of the bromine atom using a copper(I) bromide catalyst.

Hypothetical Experimental Protocol for Synthesis:

  • Step 1: Diazotization of 2-amino-4-fluoro-5-methylbenzonitrile. Dissolve the starting amine in a suitable acidic solution (e.g., a mixture of hydrobromic acid and sulfuric acid) and cool the mixture to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Step 2: Sandmeyer Reaction. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Diagram 1: Hypothetical Synthesis Pathway

G cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction 2-amino-4-fluoro-5-methylbenzonitrile 2-amino-4-fluoro-5-methylbenzonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 2-amino-4-fluoro-5-methylbenzonitrile->Diazonium Salt Intermediate NaNO2, HBr/H2SO4 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr, HBr

Caption: Hypothetical synthesis of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to coupling with the fluorine atom and adjacent protons. The methyl group will appear as a singlet.
¹³C NMR The carbon atoms in the aromatic ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large coupling constant.
IR Spectroscopy A sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
Mass Spectrometry The molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br) will be observed.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of the compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites on this compound makes it a versatile building block for creating diverse chemical libraries for drug screening.

The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. The fluoro substituent can influence the compound's electronic properties and metabolic stability, which are important considerations in drug design.

While specific examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in various classes of therapeutic agents, including enzyme inhibitors and receptor modulators.

Diagram 3: Potential Reaction Pathways in Drug Discovery

G cluster_core Core Structure cluster_derivatives Potential Derivatives Core This compound Suzuki Suzuki Coupling Product Core->Suzuki Pd Catalyst, Boronic Acid Nitrile_Hydrolysis Carboxylic Acid Core->Nitrile_Hydrolysis Acid/Base Hydrolysis Nitrile_Reduction Amine Core->Nitrile_Reduction Reducing Agent

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physical and chemical properties of 2-Bromo-4-fluoro-5-methylbenzonitrile. Due to the compound's status as a specialized chemical intermediate, publicly available data on its experimental physical properties is limited. This document compiles verified identifiers and presents standardized methodologies for the experimental determination of key physical properties relevant to research and development.

Chemical Identity and Core Properties

This compound is a substituted aromatic nitrile compound. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the benzonitrile framework, making it a valuable building block in medicinal chemistry and materials science.

The primary molecular identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 916792-07-9[1]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.03 g/mol [2][3][4]
Purity (Typical) ≥96%[1]

Standard Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for the characterization of a novel chemical entity like this compound.

The melting point is a critical indicator of purity. DSC is a primary method for its determination.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

  • Methodology:

    • Sample Preparation: 1-5 mg of the crystalline compound is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

    • Instrument Setup: A calibrated Differential Scanning Calorimeter is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

      • Equilibration at a temperature well below the expected melting point (e.g., 25°C).

      • Heating at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point.

    • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The onset temperature of the sharp, endothermic peak is reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Methodology:

    • Apparatus: A specialized ebulliometer or a micro-distillation apparatus is used. The system is connected to a vacuum pump and a calibrated pressure gauge (manometer).

    • Procedure:

      • A small sample (0.5-2 mL) is placed in the boiling flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.

      • The system pressure is reduced to a stable, desired level (e.g., 10 mmHg).

      • The sample is slowly heated until a steady reflux of condensate is observed on the thermometer bulb.

      • The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.

    • Correction: If required, the boiling point at standard pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement.

Gas pycnometry provides a highly accurate measurement of the true density of a solid powder.

  • Principle: This technique measures the volume of a solid object of known mass by detecting the pressure change when a known volume of an inert gas (typically helium) is introduced into a sealed chamber containing the sample.

  • Methodology:

    • Calibration: The instrument is calibrated using a standard sphere of a known, precise volume.

    • Sample Preparation: The sample is accurately weighed and placed into the sample chamber.

    • Measurement Cycle:

      • The sample chamber is repeatedly purged with helium to remove any adsorbed gases.

      • A known quantity of helium is introduced from a reference chamber into the sample chamber.

      • The resulting equilibrium pressure is measured. The volume of the sample is calculated based on the pressure difference (Boyle's Law).

    • Calculation: The density (ρ) is calculated by dividing the sample's mass (m) by its measured volume (V).

Physicochemical Characterization Workflow

The logical workflow for characterizing a new or synthesized chemical compound involves several integrated steps to confirm its identity, purity, and fundamental physical properties. This process ensures data reliability for subsequent research and development activities.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity & Purity Confirmation cluster_2 Phase 3: Physical Property Measurement cluster_3 Phase 4: Finalization synthesis Chemical Synthesis or Procurement purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy purity_analysis Purity Assessment (HPLC, GC, Elemental Analysis) spectroscopy->purity_analysis Confirms Structure melting_point Melting Point (DSC) purity_analysis->melting_point Proceed if Pure boiling_point Boiling Point (Ebulliometry) melting_point->boiling_point density Density (Gas Pycnometry) boiling_point->density solubility Solubility Screening density->solubility data_review Data Review & Documentation solubility->data_review

Caption: Workflow for Physicochemical Characterization.

References

Spectroscopic Profile of 2-Bromo-4-fluoro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS No. 916792-07-9). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.

Compound at a Glance

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₅BrFN

  • Molecular Weight: 214.04 g/mol

  • Chemical Structure:

    (Note: A proper chemical structure image would be inserted here in a full document)

Predicted Spectral Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational algorithms and serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.75d~ 8.51HH-6
~ 7.20d~ 6.01HH-3
~ 2.45s-3H-CH₃

Note: Chemical shifts are estimates and may vary based on experimental conditions. The multiplicity of H-6 is a doublet due to coupling with the adjacent fluorine atom (⁴J H-F). The multiplicity of H-3 is a doublet due to coupling with the fluorine atom (³J H-F).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 162 (d, J ≈ 255 Hz)C-4
~ 138 (d, J ≈ 4 Hz)C-6
~ 135 (d, J ≈ 9 Hz)C-5
~ 117.5C-1
~ 116.5 (d, J ≈ 22 Hz)C-3
~ 115.5-CN
~ 105 (d, J ≈ 25 Hz)C-2
~ 14.5-CH₃

Note: Carbons in proximity to the fluorine atom are expected to exhibit splitting (doublets, d) with characteristic C-F coupling constants.

Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3080WeakAromatic C-H Stretch
~ 2930WeakMethyl C-H Stretch
~ 2230Medium-StrongC≡N (Nitrile) Stretch
~ 1600, 1480MediumAromatic C=C Bending
~ 1250StrongC-F Stretch
~ 880StrongC-H Out-of-plane Bending
~ 650MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
213/215100[M]⁺ (Molecular Ion)
13480[M - Br]⁺
10740[M - Br - HCN]⁺

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at m/z and m/z+2 in an approximate 1:1 ratio.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or a sample press for KBr pellets.

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the GC, which separates the compound from the solvent and any impurities. The compound then enters the mass spectrometer's ion source.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution, etc.) purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry (EI-MS) sample_prep->ms data_proc Data Processing (Fourier Transform, Baseline Correction) nmr->data_proc ir->data_proc ms->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp structure_confirm Structure Confirmation spectral_interp->structure_confirm

A logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the ¹H NMR of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-fluoro-5-methylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development by offering insights into the structural characterization of this and related molecules. The guide includes a summary of predicted quantitative NMR data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure and its predicted proton environments.

Introduction

This compound is a substituted aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and materials. The precise structural elucidation of such compounds is paramount for understanding their reactivity and potential biological activity. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, thereby enabling its structural confirmation. This guide focuses on the interpretation of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the known experimental data of 5-bromo-2-methylbenzonitrile[1] and the application of established substituent effects in NMR spectroscopy. The presence of a fluorine atom at position 4 is expected to introduce additional splitting (H-F coupling) and influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 7.8 - 8.0Doublet (d)J(H-F) ≈ 8-10
H-6~ 7.4 - 7.6Singlet (s) or narrowly split doublet-
-CH₃~ 2.4 - 2.6Singlet (s)-

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are expected to be observed in a deuterated chloroform (CDCl₃) solution. The actual experimental values may vary slightly.

Molecular Structure and Proton Assignments

The logical relationship between the protons in this compound and their predicted ¹H NMR signals is illustrated in the following diagram.

Figure 1. Molecular structure of this compound with predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

4.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

4.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).

  • Set the appropriate spectral width, typically from -2 to 12 ppm for ¹H NMR of organic molecules.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

The following diagram illustrates the general workflow for acquiring and processing the ¹H NMR data.

G A Sample Preparation (Dissolve in CDCl3 with TMS) B Insert into NMR Spectrometer A->B C Lock and Shim B->C D Acquire FID C->D E Fourier Transform D->E F Phase Correction E->F G Referencing (TMS = 0 ppm) F->G H Integration and Analysis G->H

Figure 2. General workflow for ¹H NMR data acquisition and processing.

Interpretation and Discussion

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two aromatic protons and the three methyl protons.

  • Aromatic Protons: The proton at the C-3 position (H-3) is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom at C-4. This signal is expected to be the most downfield due to the deshielding effects of the neighboring bromine and nitrile groups. The proton at the C-6 position (H-6) is predicted to be a singlet or a narrowly split doublet, as it lacks adjacent proton neighbors and any significant long-range coupling may not be resolved.

  • Methyl Protons: The three protons of the methyl group at C-5 are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H NMR spectrum of this compound. The presented data, experimental protocol, and structural analysis serve as a foundational resource for scientists engaged in the synthesis and characterization of this and related compounds. It is recommended that experimental data be acquired to validate and refine the predictions outlined in this document.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS No. 916792-07-9), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its foundational physicochemical properties to infer a qualitative solubility profile. Furthermore, it offers a detailed experimental protocol for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in new chemical entity development, process chemistry, and formulation science.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds widely utilized as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of this intermediate is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates the available physicochemical data and provides a robust methodology for generating precise solubility data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 916792-07-9[1][2][3]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Alternate Names 4-Bromo-5-cyano-2-fluorotoluene; 6-Bromo-4-fluoro-m-tolunitrile[1]
Purity ≥97%[1]

Qualitative Solubility Profile

In the absence of experimentally determined quantitative solubility data, a qualitative assessment can be made based on the principle of "like dissolves like" and by comparing its structure to the known solubility of benzonitrile.

The molecular structure of this compound features:

  • A polar nitrile group (-C≡N): This group can participate in dipole-dipole interactions.

  • A largely non-polar aromatic ring system: Substituted with a methyl group, a bromine atom, and a fluorine atom, contributing to its lipophilicity.

The parent compound, benzonitrile, is poorly soluble in water but is miscible with many organic solvents such as ethanol, acetone, and benzene.[4][5][6][7] The halogen and methyl substituents on this compound are expected to increase its lipophilicity compared to benzonitrile, suggesting lower solubility in polar solvents like water and potentially higher solubility in non-polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe large, non-polar aromatic structure will likely dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents can effectively solvate both the polar nitrile group and the aromatic ring.
Non-Polar Toluene, Hexane, Dichloromethane, ChloroformSolubleThe non-polar character of the molecule suggests favorable interactions with these solvents. Dichloromethane and chloroform are often excellent solvents for such compounds.

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[8][9][10] This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature until the solution becomes saturated.

4.1. Materials and Equipment

  • This compound (solid)

  • High-purity organic solvents

  • Analytical balance

  • Thermostatic shaker bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

4.2. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant T C->D E Settle and withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Quantify concentration via HPLC/GC G->H I Calculate Solubility H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-methylbenzonitrile, a halogenated aromatic nitrile with significant potential as a building block in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and describes the standard methodologies for its characterization.

Physicochemical Properties

This compound is a polysubstituted aromatic compound. The presence of bromo, fluoro, methyl, and cyano functional groups imparts a unique combination of reactivity and physical properties, making it a versatile intermediate for the synthesis of more complex molecules. A summary of its key computed and available physical data is presented below.

PropertyValueSource
Molecular Formula C₈H₅BrFNPubChem[1]
Molecular Weight 214.04 g/mol PubChem[1]
CAS Number 916792-11-5-
Appearance Predicted: White to off-white solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF)-

Synthesis Methodology

Proposed Synthesis Pathway

Synthesis_Pathway A 2-Amino-4-fluoro-5-methylaniline B 2-Amino-5-bromo-4-fluorotoluene A->B Bromination (e.g., NBS, Acetonitrile) C 5-Bromo-4-fluoro-2-methylbenzenediazonium salt B->C Diazotization (NaNO₂, aq. HBr, 0-5 °C) D This compound C->D Sandmeyer Reaction (CuCN, KCN, heat)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-4-fluoro-5-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-fluoro-5-methylaniline (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-5-bromo-4-fluorotoluene.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Sandmeyer Reaction

  • To a solution of 2-Amino-5-bromo-4-fluorotoluene (1 equivalent) in aqueous hydrobromic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.

  • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water and heat to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are standard analytical techniques and the expected results.

Characterization Workflow

Characterization_Workflow A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Elemental Analysis A->E F Structural Confirmation & Molecular Formula B->F G Functional Group Identification C->G H Molecular Weight & Fragmentation D->H I Purity & Elemental Composition E->I

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the bromine, showing coupling to the fluorine atom.

    • δ ~7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the cyano group, showing coupling to the fluorine atom.

    • δ ~2.3-2.5 ppm (s, 3H): Methyl protons.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~155-165 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine.

    • δ ~130-140 ppm: Quaternary carbons.

    • δ ~115-125 ppm: Aromatic CH carbons.

    • δ ~110-120 ppm: Cyano carbon.

    • δ ~100-110 ppm (d, J ≈ 20-30 Hz): Carbon attached to bromine.

    • δ ~15-20 ppm: Methyl carbon.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (CH₃)
~2220-2240StrongC≡N stretch
~1600-1450MediumAromatic C=C stretch
~1250-1150StrongC-F stretch
~700-600StrongC-Br stretch

Mass Spectrometry (MS)

  • Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed with two major peaks at m/z 213 and 215 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation Peaks: Loss of Br (M-79/81), loss of CN (M-26), and other fragments corresponding to the aromatic ring structure.

Experimental Protocols for Characterization

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Safety and Handling

This compound is an organic chemical and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-4-fluoro-5-methylbenzonitrile, a versatile building block in organic synthesis. The strategic placement of its functional groups—a bromo, a fluoro, a methyl, and a nitrile moiety—on the aromatic ring allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines the key reactive sites, predictable reaction pathways, and detailed experimental protocols for its principal transformations.

Core Reactivity and Physicochemical Properties

This compound is an aromatic compound featuring multiple functional groups that can be addressed selectively. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the aromatic ring, particularly the ortho and para positions.

  • Bromo Group (C2): Positioned ortho to the strongly electron-withdrawing nitrile group, the carbon-bromine bond is activated for palladium-catalyzed cross-coupling reactions.

  • Fluoro Group (C4): Located para to the nitrile group, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] The strong activation provided by the nitrile group makes this position highly susceptible to attack by nucleophiles.[2]

  • Nitrile Group (C1): The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[3][4] It can also be transformed into other functional groups, such as tetrazoles or primary amines.

  • Methyl Group (C5): The methyl group is generally unreactive under the conditions used to modify the other functional groups but exerts steric and electronic influence on the ring.

While specific experimental data for this compound is not extensively published, its physicochemical properties can be estimated based on its isomers and related compounds. For instance, the isomer 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS No. 1269493-45-9) has a molecular weight of 214.03 g/mol .[5][6]

Table 1: Physicochemical Properties of Isomeric and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Bromo-2-fluoro-4-methylbenzonitrile1269493-45-9C₈H₅BrFN214.03Not available
2-Bromo-4-fluorobenzonitrile36282-26-5C₇H₃BrFN200.0177
2-Bromo-5-fluorobenzonitrile57381-39-2C₇H₃BrFN200.0192 - 95
2-Bromo-5-methylbenzonitrile42872-83-3C₈H₆BrN196.0461 - 65

Data sourced from publicly available chemical databases.[5][7][8][9]

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The C-Br bond at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is fundamental in the synthesis of biaryl compounds.[10][11]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Oxidative Addition Arylboronic Acid Arylboronic Acid Base Base Arylboronic Acid->Base Activation Product 2-Aryl-4-fluoro-5-methylbenzonitrile Pd Catalyst->Product Reductive Elimination Base->Pd Catalyst Solvent Solvent

Figure 1: General workflow for Suzuki-Miyaura coupling.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzonitriles

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)
2-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O95
2-Bromobenzonitrile4-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O92
2-Bromobenzonitrile4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane98

Data is representative of typical yields for analogous substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[12][13] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[14][15]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Pd Precatalyst Pd Precatalyst This compound->Pd Precatalyst Amine (R₂NH) Amine (R₂NH) Base Base Amine (R₂NH)->Base Ligand Ligand Pd Precatalyst->Ligand Product 2-(Dialkylamino)-4-fluoro-5-methylbenzonitrile Pd Precatalyst->Product Base->Pd Precatalyst Solvent Solvent

Figure 2: General workflow for Buchwald-Hartwig amination.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
4-BromobenzonitrileMorpholinePd₂(dba)₃ (1)XantPhos (2)NaOtBuToluene95
2-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene88
4-BromobenzonitrileBenzamidePd(OAc)₂ (2)XantPhos (4)DBUDMF83

Data is representative of typical yields for analogous substrates.[16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Add the amine (1.2-1.5 equiv).

  • Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The fluorine atom at the 4-position is activated for SNAr by the para-nitrile group.[1][2] This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates. Fluorine is an excellent leaving group in SNAr reactions, often leading to high yields and clean conversions.[17]

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Meisenheimer_Complex Meisenheimer Intermediate This compound->Meisenheimer_Complex + Nucleophile Nucleophile (Nu-H) Nucleophile (Nu-H) Base Base Nucleophile (Nu-H)->Base Deprotonation Base->Meisenheimer_Complex Solvent Solvent Product 2-Bromo-4-(nucleophil)-5-methylbenzonitrile Meisenheimer_Complex->Product - F⁻

Figure 3: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Table 4: Representative Conditions for SNAr on Fluoroarenes

FluoroareneNucleophileBaseSolventTemperature (°C)Yield (%)
4-FluorobenzonitrilePiperidineK₂CO₃DMSO10098
4-FluorobenzonitrileSodium methoxide-MethanolReflux95
PentafluoropyridinePhenothiazineK₃PO₄MeCN8092

Data is representative of typical yields for analogous substrates.[18]

Experimental Protocol: General Procedure for SNAr

  • Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or MeCN).

  • Add the nucleophile (1.1-2.0 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), if required, to deprotonate the nucleophile.

  • Heat the reaction mixture (typically 80-150 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, most commonly a carboxylic acid through hydrolysis.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures.[3][4][19]

Table 5: Representative Conditions for Nitrile Hydrolysis

NitrileConditionsTemperature (°C)Yield (%)
Benzonitrile2.5 M NaOH (aq)150 (Microwave)>90
4-ChlorobenzonitrileH₂SO₄ (conc.)12095
2-BromobenzonitrileKOH, Ethylene Glycol16085

Data is representative of typical yields for analogous substrates.

Experimental Protocol: General Procedure for Basic Hydrolysis

  • To a round-bottom flask, add this compound (1.0 equiv) and an aqueous solution of a strong base (e.g., 6 M NaOH).

  • Heat the mixture to reflux with vigorous stirring. The reaction may require prolonged heating (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with a concentrated acid (e.g., HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-Bromo-4-fluoro-5-methylbenzoic acid.

Conclusion

This compound is a highly functionalized aromatic building block with distinct and orthogonally reactive sites. The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions, the fluorine atom is susceptible to nucleophilic aromatic substitution, and the nitrile group can be hydrolyzed or otherwise transformed. This predictable reactivity allows for the strategic and selective synthesis of complex molecular architectures, making it a valuable intermediate for professionals in drug discovery and materials science. The protocols and data presented in this guide, based on the established reactivity of analogous compounds, provide a solid foundation for the successful application of this versatile molecule in organic synthesis.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the molecular structure and properties of novel chemical entities is paramount. This guide provides a detailed overview of 2-Bromo-4-fluoro-5-methylbenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific isomer, this document combines information from commercial suppliers with predicted spectroscopic data and a plausible synthetic methodology based on established chemical principles.

Molecular Structure and Identification

This compound is a trifunctionalized benzene derivative. The precise arrangement of the bromo, fluoro, methyl, and cyano groups on the aromatic ring is critical for its chemical reactivity and biological activity. It is essential to distinguish this compound from its various isomers.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₅BrFN-
Molecular Weight 214.04 g/mol
Purity >96%[1]

Isomeric Forms:

It is crucial to differentiate this compound from its isomers, for which more data is publicly available. These include:

  • 5-Bromo-2-fluoro-4-methylbenzonitrile: CAS Number 1269493-45-9[2][3]

  • 2-Bromo-5-fluoro-4-methylbenzonitrile: CAS Number 916792-11-5

  • 4-Bromo-2-fluoro-5-methylbenzonitrile: CAS Number 916792-13-7[4]

The distinct substitution pattern of each isomer significantly influences its electronic properties, steric hindrance, and, consequently, its reactivity in chemical synthesis and its interaction with biological targets.

Caption: Key identifiers for this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.6d~ 8.01HH-6
~ 7.1d~ 6.01HH-3
~ 2.4s-3H-CH₃

Note: The chemical shifts are estimates. The doublet multiplicity for H-6 is expected due to coupling with the adjacent fluorine atom, and for H-3 from coupling to the fluorine atom.

Predicted ¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 160 (d, J ≈ 250 Hz)C-4
~ 138C-6
~ 135 (d, J ≈ 10 Hz)C-5
~ 125 (d, J ≈ 25 Hz)C-1
~ 118 (d, J ≈ 25 Hz)C-3
~ 117C≡N
~ 115 (d, J ≈ 15 Hz)C-2
~ 20-CH₃

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to exhibit coupling, resulting in doublets with characteristic C-F coupling constants.

Predicted IR Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
~ 2230C≡N (Nitrile)
~ 1600, 1480C=C (Aromatic)
~ 1250C-F (Aryl-F)
~ 1050C-Br (Aryl-Br)

Predicted Mass Spectrometry (EI):

m/zAssignment
213/215[M]⁺ (Molecular ion peak with bromine isotopes)
134[M - Br]⁺
107[M - Br - HCN]⁺

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted benzonitriles. A common approach involves the Sandmeyer reaction of a corresponding aniline derivative.

Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of this compound Start 2-Bromo-4-fluoro-5-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium 2-Bromo-4-fluoro-5-methylbenzenediazonium chloride Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium->Sandmeyer Step 2 Product This compound Sandmeyer->Product

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Bromo-4-fluoro-5-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization of 2-Bromo-4-fluoro-5-methylaniline:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Bromo-4-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.

    • Warm this solution to approximately 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the product with diethyl ether (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Discovery and Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitrile group—on the this compound scaffold offers multiple avenues for synthetic elaboration.

  • The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[5]

  • The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or can be retained to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.[5]

  • The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to various heterocyclic systems, such as tetrazoles or oxadiazoles.[5]

These reactive handles make this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of this compound. While publicly available experimental data is currently scarce, the information presented herein, including its key identifiers, predicted spectroscopic properties, a plausible synthetic route, and potential applications, serves as a valuable resource for researchers. Further experimental investigation is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

References

Navigating the Nuances of Purity in 2-Bromo-4-fluoro-5-methylbenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylbenzonitrile, a halogenated aromatic nitrile, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a nitrile, a bromine atom, and a fluorine atom on a substituted toluene ring, offers versatile reactivity for constructing elaborate molecular architectures. However, the isomeric complexity and the nature of its synthesis can lead to the presence of various impurities that may significantly impact the outcome of subsequent reactions and the purity of final products. This technical guide provides a comprehensive overview of the purity of commercially available this compound (CAS No. 916792-07-9), including potential impurities, analytical methodologies for purity assessment, and a discussion of its synthetic origins.

Purity of Commercial Grades

Commercially available this compound is typically offered in purities ranging from 95% to over 98%.[1][2][3] The specific purity level and the impurity profile can vary between suppliers and even between different batches from the same supplier. For applications in drug discovery and development, a thorough understanding and characterization of the impurity profile are paramount to ensure the reliability and reproducibility of synthetic processes.

Data Presentation: Representative Purity and Impurity Profile

While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical purity and a list of potential impurities based on common synthetic routes and the existence of closely related isomers. The presence and concentration of these impurities should be determined on a batch-by-batch basis.

Compound CAS Number Typical Purity (%) Potential Impurities Typical Concentration of Impurities (%)
This compound916792-07-9≥ 95 - 98Isomeric benzonitriles (e.g., 2-Bromo-5-fluoro-4-methylbenzonitrile, 4-Bromo-2-fluoro-5-methylbenzonitrile)< 2
Starting materials (e.g., substituted anilines, benzaldehydes)< 1
Reagents from synthesis (e.g., residual copper salts from Sandmeyer reaction)Trace
Solvents from purificationVariable
Unidentified related substances< 0.5

Potential Impurities and Their Origins

Impurities in commercially available this compound can arise from several sources, primarily the synthetic route employed and the purification process. The most common method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an aniline followed by treatment with a cyanide salt, typically copper(I) cyanide.[4][5]

Synthetic Pathway and Origin of Impurities

A plausible synthetic route for this compound starts from a corresponding substituted aniline. The following diagram illustrates a generalized Sandmeyer reaction pathway and highlights potential points of impurity introduction.

G cluster_synthesis Synthetic Pathway: Sandmeyer Reaction cluster_impurities Potential Impurity Introduction A Substituted Aniline (e.g., 2-Bromo-4-fluoro-5-methylaniline) B Diazotization (NaNO2, HCl) A->B I1 Incomplete Diazotization (Residual Aniline) A->I1 I3 Isomeric Starting Materials A->I3 C Diazonium Salt B->C D Cyanation (CuCN) C->D I2 Side Reactions (e.g., Phenol formation) C->I2 E Crude this compound D->E I4 Incomplete Cyanation (Residual Diazonium Salt) D->I4 F Purification (Crystallization/Chromatography) E->F G Pure Product F->G

Caption: Generalized Sandmeyer reaction for the synthesis of this compound.

Key potential impurities include:

  • Isomeric Impurities: The synthesis of the specific isomer this compound can be challenging, and other isomers such as 2-Bromo-5-fluoro-4-methylbenzonitrile (CAS 916792-11-5) and 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-13-7) may be present. These isomers can have very similar physical properties, making their separation difficult.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of the starting aniline derivative in the final product.

  • Side-Reaction Products: During the diazotization and cyanation steps, side reactions can occur, leading to the formation of phenols (from reaction with water) or other byproducts.

  • Reagent Residues: Residual copper salts from the Sandmeyer reaction may be present in trace amounts.

  • Solvent Residues: The purification process, often involving crystallization or chromatography, can leave residual solvents in the final product.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the main component and quantifying impurities.

  • Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject a known volume of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurity levels can be quantified using external standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the identity of the main component.

  • Objective: To identify and quantify volatile organic impurities and confirm the molecular weight of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Methodology:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection is typically used. The injector temperature should be optimized to ensure complete volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern. Impurities can be identified by searching their mass spectra against a library (e.g., NIST).[6]

    • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation and can be used for a quantitative assessment of purity (qNMR).

  • Objective: To confirm the chemical structure of this compound and identify any structural isomers or other impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • ¹H NMR: Provides information about the number and environment of protons. The chemical shifts, coupling constants, and integration of the signals can confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: Particularly useful for fluorinated compounds, this technique can help distinguish between fluorine-containing isomers.

    • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, an internal standard with a known concentration is added.

    • Data Analysis: The structure is confirmed by analyzing the chemical shifts and coupling patterns. The purity can be determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial batch of this compound.

G cluster_workflow Purity Assessment Workflow A Sample Reception B Visual Inspection A->B C Solubility Test B->C D HPLC Analysis (Purity, Impurity Profile) C->D E GC-MS Analysis (Volatile Impurities, Identity Confirmation) C->E F NMR Spectroscopy (Structural Confirmation, Isomeric Purity) C->F G Data Review and Interpretation D->G E->G F->G H Certificate of Analysis Generation G->H

Caption: A typical workflow for the purity assessment of a chemical intermediate.

Conclusion

The purity of this compound is a critical parameter for its successful application in research and development. A multi-technique analytical approach, combining HPLC, GC-MS, and NMR spectroscopy, is essential for a comprehensive characterization of its purity and impurity profile. Researchers and drug development professionals should be aware of the potential for isomeric impurities and other process-related byproducts and should insist on detailed analytical data from suppliers or perform in-house testing to ensure the quality and consistency of this important synthetic building block. This diligence is crucial for the synthesis of novel compounds with desired efficacy and safety profiles.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always consult the specific SDS for the material you are using before handling.

Introduction

2-Bromo-4-fluoro-5-methylbenzonitrile is a halogenated aromatic nitrile compound with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring bromo, fluoro, and cyano groups, makes it a versatile building block for introducing these moieties into more complex molecular architectures. However, the presence of these functional groups also necessitates careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of the known safety information, handling procedures, and relevant data for this compound.

Chemical and Physical Properties

While specific experimentally determined physical properties for this compound are not extensively documented in readily available literature, the following table summarizes key identifiers and computed data.

PropertyValueSource
Chemical Name This compound-
CAS Number 916792-07-9[1][2]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1][3]
Alternate Names 4-Bromo-5-cyano-2-fluorotoluene; 6-Bromo-4-fluoro-m-tolunitrile[1]
Purity (Typical) ≥96%[2]
Appearance Solid (form not specified)[4]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported for this specific isomer and should be determined experimentally.

Hazard Identification and Classification

Based on data for structurally similar compounds and supplier information, this compound is classified as a hazardous substance.

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Safety and Handling

Due to its hazardous nature, strict safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, Viton®). A lab coat and, for larger quantities, a chemical-resistant apron or suit.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
  • All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Safe Handling Practices
  • Avoid all personal contact with the substance, including inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers tightly closed when not in use.

  • Avoid the formation of dust.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Note for Physicians: Due to the nitrile group, there is a potential for cyanide poisoning. Treatment should be symptomatic and supportive. Administration of high-flow oxygen is a key initial treatment for cyanide poisoning.[5]

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[9][10]

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service, typically via high-temperature incineration.[11]

  • Environmental Precautions: Do not allow the material to enter drains or waterways.

Experimental Protocol (Representative Synthesis)

Synthesis of 2-Bromo-4-fluorobenzonitrile from 2-Bromo-4-fluorobenzamide [12]

  • Reaction Setup: A solution of 10.9 g (0.05 mole) of 2-bromo-4-fluorobenzamide in 50 ml of dry pyridine is stirred and cooled in an ice bath.

  • Reagent Addition: While stirring, 11.2 g (0.0525 mole) of trifluoroacetic anhydride is added dropwise.

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for 2 hours.

  • Work-up: The bulk of the solvent is evaporated under reduced pressure. The residue is dissolved in ether.

  • Purification: The ethereal extract is washed, dried, and the solvent is evaporated under reduced pressure to yield the solid product. Further purification can be achieved by sublimation.

Diagrams

Hazard_Identification_and_Mitigation cluster_hazard_id Hazard Identification cluster_mitigation Mitigation Measures cluster_emergency Emergency Response H302 Harmful if swallowed PPE Use appropriate PPE: - Goggles/Face shield - Chemical-resistant gloves - Lab coat H302->PPE FirstAid Follow First-Aid Procedures: - Inhalation: Fresh air, medical attention - Skin: Wash with soap and water - Eyes: Flush with water - Ingestion: Do NOT induce vomiting H302->FirstAid H312 Harmful in contact with skin H312->PPE H312->FirstAid H332 Harmful if inhaled Ventilation Work in a certified chemical fume hood H332->Ventilation H332->FirstAid H315 Causes skin irritation H315->PPE H315->FirstAid H319 Causes serious eye irritation H319->PPE H319->FirstAid H335 May cause respiratory irritation H335->Ventilation H335->FirstAid Handling Avoid contact and dust formation. Wash hands after use. PPE->Handling Ventilation->Handling Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Handling->Storage Spill Spill Response: - Evacuate area - Use absorbent material - Dispose as hazardous waste Spill->PPE Spill->Ventilation

Caption: Hazard identification and mitigation flowchart.

General_Handling_Workflow start Start prepare Prepare Work Area (Fume Hood, Spill Kit) start->prepare don_ppe Don PPE (Goggles, Gloves, Lab Coat) prepare->don_ppe weigh Weigh Compound don_ppe->weigh reaction Perform Reaction weigh->reaction workup Reaction Work-up reaction->workup purify Purify Product workup->purify dispose Dispose of Waste (Halogenated Organics) purify->dispose clean Clean Work Area dispose->clean doff_ppe Doff PPE clean->doff_ppe end End doff_ppe->end

Caption: General laboratory handling workflow.

References

Methodological & Application

Application Notes: 2-Bromo-4-fluoro-5-methylbenzonitrile in the Synthesis of Lysine Acetyltransferase (KAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-bromo-4-fluoro-5-methylbenzonitrile as a key intermediate in the synthesis of potent Lysine Acetyltransferase (KAT) inhibitors. This versatile building block is particularly valuable for creating substituted benzonitrile scaffolds, which are central to the development of novel therapeutics targeting epigenetic mechanisms.

Introduction

This compound is a strategically functionalized aromatic compound that serves as a crucial starting material in multi-step organic syntheses. Its bromine atom allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. Specifically, this document outlines its application in the synthesis of a key intermediate, methyl 4-cyano-5-fluoro-2-methylbenzoate, which is a precursor to a series of potent Lysine Acetyltransferase (KAT) inhibitors.

Lysine acetyltransferases (KATs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression through the acetylation of lysine residues on histones and other proteins. Dysregulation of KAT activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The compounds synthesized using the protocols described herein are part of a promising class of KAT inhibitors.

Data Presentation

The following table summarizes the quantitative data for the key synthetic step involving this compound and the biological activity of a representative final compound.

Reaction Step Starting Material Product Catalyst Base Solvent Yield (%) Purity (%)
MethoxycarbonylationThis compoundMethyl 4-cyano-5-fluoro-2-methylbenzoatePd(dppf)Cl₂·DCMEt₃NMethanolNot ReportedNot Reported
Final Compound Target IC₅₀ (nM)
Representative KAT InhibitorLysine Acetyltransferase< 100

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the key intermediate, methyl 4-cyano-5-fluoro-2-methylbenzoate, from this compound.

Protocol 1: Palladium-Catalyzed Methoxycarbonylation

This protocol describes the conversion of the aryl bromide to the corresponding methyl ester via a palladium-catalyzed carbonylation reaction.

Materials:

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)

  • Triethylamine (Et₃N)

  • Anhydrous Methanol (MeOH)

  • Inert gas (e.g., Argon or Nitrogen)

  • Carbon Monoxide (CO) gas

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq).

  • Add Pd(dppf)Cl₂·DCM (0.05 eq) and anhydrous methanol.

  • Add triethylamine (3.0 eq).

  • Purge the reaction vessel with an inert gas.

  • Introduce carbon monoxide gas (balloon pressure or as specified in related literature).

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield methyl 4-cyano-5-fluoro-2-methylbenzoate.

Visualizations

The following diagrams illustrate the key synthetic pathway and the general experimental workflow.

Synthesis_Pathway start 2-Bromo-4-fluoro- 5-methylbenzonitrile intermediate Methyl 4-cyano-5-fluoro- 2-methylbenzoate start->intermediate Pd(dppf)Cl2·DCM, Et3N, CO, MeOH final Lysine Acetyltransferase (KAT) Inhibitors intermediate->final Further Synthetic Steps

Caption: Synthetic pathway from this compound to KAT inhibitors.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Substrate, Catalyst, Base, Solvent) A->B C 3. Carbon Monoxide Introduction B->C D 4. Heating and Stirring C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: General experimental workflow for palladium-catalyzed methoxycarbonylation.

Signaling_Pathway KAT Lysine Acetyltransferase (KAT) Acetylated_Histones Acetylated Histones / Proteins KAT->Acetylated_Histones Acetylation Histones Histones / Other Proteins Histones->KAT Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Inhibitor KAT Inhibitor Inhibitor->KAT Inhibition

Caption: Simplified signaling pathway showing the mechanism of KAT inhibition.

Application Notes and Protocols for 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS No. 916792-07-9) is commercially available, a comprehensive literature search did not yield specific, published experimental protocols or detailed application notes for this exact molecule. The following information is therefore based on the well-established reactivity of structurally analogous bromo-fluoro-benzonitrile derivatives and is intended to serve as a general guide for researchers. Optimization of reaction conditions is necessary for any specific application.

Introduction

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its structure incorporates three key functional features that allow for selective chemical modifications:

  • A Bromine Atom: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • An Activated Fluorine Atom: The fluorine is positioned para to the electron-withdrawing nitrile group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols.

  • A Nitrile Group: This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, further expanding the synthetic possibilities.

This combination of reactive sites allows for a modular and divergent approach to the synthesis of complex molecules, making it a valuable building block for creating libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Potential Applications

Based on the reactivity of similar intermediates, this compound is an excellent candidate for the synthesis of:

  • Kinase Inhibitors: The biaryl and amino-aryl scaffolds, readily accessible through reactions at the bromine and fluorine positions, are common cores in many kinase inhibitors.

  • Agrochemicals: The introduction of varied substituents can lead to the development of novel herbicides and pesticides.

  • Materials Science: This intermediate can be used as a precursor for specialized materials, including those for organic light-emitting diodes (OLEDs), where precise tuning of electronic properties is crucial.

Key Synthetic Transformations

The two primary modes of reactivity for this intermediate are palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the C-F bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming a C-C bond by coupling the aryl bromide with a boronic acid or ester. This is a common strategy for synthesizing biaryl compounds.

Illustrative Data for Suzuki-Miyaura Coupling (Based on Analogous Compounds)

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100888-98
3Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄THF/H₂O801675-90
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄2-Butanol1001280-92

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrile group activates the fluorine atom for nucleophilic attack. This allows for the displacement of fluoride by a variety of nucleophiles.

Illustrative Data for Nucleophilic Aromatic Substitution (Based on Analogous Compounds)

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMSO100690-98
2AnilineCs₂CO₃DMF1201275-85
3Sodium methoxideN/AMethanol65492-99
44-MercaptophenolK₂CO₃Acetonitrile80885-95

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1-1.5 eq)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

  • Polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base.

  • Heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general synthetic utility and reaction workflows discussed.

G start 2-Bromo-4-fluoro- 5-methylbenzonitrile suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H Base product_suzuki Biaryl Core Structures (e.g., for Kinase Inhibitors) suzuki->product_suzuki product_snar Amine/Ether/Thioether Derivatives (e.g., for SAR studies) snar->product_snar G setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reaction 3. Reaction (Heat and Stir) inert->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quench, Extract, Wash) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product purify->product

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 2-Bromo-4-fluoro-5-methylbenzonitrile is a valuable building block, incorporating a sterically hindered and electron-deficient aromatic ring, which can present challenges for achieving high-yielding coupling reactions. The strategic placement of the fluoro, methyl, and nitrile substituents offers opportunities for fine-tuning the electronic and steric properties of derivative compounds, making the development of robust Suzuki coupling protocols for this substrate highly desirable.

These application notes provide a comprehensive overview of recommended starting conditions, a detailed experimental protocol, and a summary of results from analogous systems to guide the successful Suzuki coupling of this compound.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

For sterically hindered and electron-deficient substrates like this compound, the selection of the palladium catalyst, ligand, base, and solvent system is critical to overcoming potential challenges such as slow oxidative addition and catalyst deactivation.

Data Presentation: Suzuki Coupling of Analogous 2-Bromobenzonitriles

While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of the closely related substrate, 2-bromobenzonitrile, with various arylboronic acids. This data serves as a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001292
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane1001295
34-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101698
44-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)1001889
53-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF120885

Experimental Protocols

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and any additional ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand (optional) A->B C Add Degassed Solvent B->C D Inert Atmosphere (Purge with Ar/N2) C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temp. F->G H Quench and Extract G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln Aryl_Pd_Br Ar-Pd(II)Ln-Br Pd0->Aryl_Pd_Br Aryl_Pd_ArB Ar-Pd(II)Ln-Ar' Aryl_Pd_Br->Aryl_Pd_ArB Transmetalation (Ar'-B(OH)2, Base) Aryl_Pd_ArB->Pd0 End Aryl-Ar' Aryl_Pd_ArB->End Reductive Elimination Start Aryl-Br Start->Pd0 Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[2]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-methylbenzonitrile. This substrate presents a unique challenge due to the presence of multiple substituents on the aromatic ring, including a sterically demanding ortho-bromo group and an electron-withdrawing nitrile group. The selection of an appropriate catalyst system, including the palladium precursor, phosphine ligand, and base, is critical for achieving high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine (C-Br) bond of the aryl bromide.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The efficiency of this process is highly dependent on the nature of the phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich biarylphosphine ligands are often employed.[3][4]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions, including the choice of ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for a specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[3][4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Reagents and solvents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl benzonitrile.

Data Presentation

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of various substituted aryl bromides, which can serve as a guide for the reaction of this compound.

Table 1: Buchwald-Hartwig Amination with Primary Amines

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromobenzonitrilen-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001692
4-Bromo-2-fluorobenzonitrileAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1102485
2-Bromo-5-methylbenzonitrileBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Toluene1001888

Table 2: Buchwald-Hartwig Amination with Secondary Amines

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromobenzonitrileMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (2)Toluene1001295
4-Bromo-2-fluorobenzonitrilePiperidinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Dioxane1002091
2-Bromo-5-methylbenzonitrileDiethylamineXPhos Palladacycle (2)-K₃PO₄ (2)THF802487

Visualizations

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')(L)]+Br- AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R''(L) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add catalyst, ligand, and base to flask - Establish inert atmosphere Start->Setup Reagents Add this compound, amine, and anhydrous solvent Setup->Reagents Reaction Heat and stir reaction mixture Reagents->Reaction Monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) Reaction->Monitor Workup Reaction Workup: - Cool to room temperature - Quench and dilute with organic solvent Monitor->Workup Reaction Complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry organic layer Extraction->Drying Purification Concentrate and purify by column chromatography Drying->Purification Product Isolate and characterize pure product Purification->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylbenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom, a fluorine substituent, and a nitrile group, allows for precise and strategic modifications through various palladium-catalyzed cross-coupling reactions. The bromine atom serves as a key handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the construction of complex molecular architectures. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitrile group can be a valuable pharmacophore or a precursor for other functional groups.

These application notes provide a comprehensive overview and detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions of this compound. The provided data and methodologies serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceuticals and functional materials.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. The conditions and yields are based on established literature for structurally similar substrates and provide a strong indication of expected outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012~85
4-Methoxyphenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012~92[1]
3-Thienylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10016~78
(4-(Trifluoromethyl)phenyl)boronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene11018~80

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~90
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11020~82
N-MethylpiperazinePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane10018~88
BenzylaminePd(OAc)₂ / DavePhosK₂CO₃t-BuOH9024~75

Table 3: Sonogashira Coupling of this compound

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~90
1-HexynePd(PPh₃)₄ / CuIDIPADMF508~85
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene7012~88
3-EthynylthiophenePdCl₂(MeCN)₂ / CuIi-Pr₂NH1,4-Dioxane6510~82

Table 4: Heck Coupling of this compound

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12018~80
n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃Acetonitrile10024~75
AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA13016~70
4-VinylpyridinePd₂(dba)₃ / dppfK₃PO₄1,4-Dioxane11020~78

Table 5: Stille Coupling of this compound

OrganostannaneCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene11016~85
Tributyl(2-thienyl)stannanePd₂(dba)₃ / AsPh₃CuIDMF9012~88
(E)-Tributyl(styryl)stannanePdCl₂(MeCN)₂-THF8024~75
Tributyl(vinyl)stannanePd(OAc)₂ / P(furyl)₃-NMP10018~80

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-fluoro-5-methyl-2-(phenyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-fluoro-5-methyl-2-(morpholino)benzonitrile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Finally, add morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 16-20 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 4-fluoro-5-methyl-2-(phenylethynyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-8 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Coupling

This protocol describes the synthesis of (E)-4-fluoro-5-methyl-2-styrylbenzonitrile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Stille Coupling

This protocol describes the synthesis of 4-fluoro-5-methyl-2-(thiophen-2-yl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Triphenylarsine (AsPh₃, 0.12 mmol, 12 mol%)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd₂(dba)₃, AsPh₃, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and 2-(tributylstannyl)thiophene.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 12-16 hours), cool to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd0 Pd(0)Ln PdII_Complex L | Ar-Pd(II)-X | L Pd0->PdII_Complex ArylHalide Ar-X (this compound) ArylHalide->Pd0 OxidativeAddition Oxidative Addition PdII_Coupled L | Ar-Pd(II)-R | L PdII_Complex->PdII_Coupled CouplingPartner R-M (e.g., R-B(OH)₂, R-NH₂, R-C≡CH, R-CH=CH₂, R-SnBu₃) CouplingPartner->PdII_Complex Transmetalation Transmetalation PdII_Coupled->Pd0 Product Ar-R (Coupled Product) PdII_Coupled->Product ReductiveElimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Degassing Degas Solvent ReactionSetup->Degassing Heating Heating & Stirring Degassing->Heating Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Heating->Monitoring Monitoring->Heating Continue Reaction Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Synthesis of API Precursors from 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of active pharmaceutical ingredient (API) precursors starting from 2-Bromo-4-fluoro-5-methylbenzonitrile. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures relevant to the development of kinase and PARP inhibitors.

Introduction

This compound is a strategically functionalized aromatic compound. The presence of a bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The nitrile group can be further elaborated or can act as a key binding element in the final API. The fluoro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the target molecule. This application note focuses on three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, to generate valuable API precursors.

Synthetic Pathways to Key API Precursors

The following diagram illustrates the synthetic utility of this compound in preparing precursors for kinase and other inhibitors.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_product 2-Aryl/Heteroaryl-4-fluoro- 5-methylbenzonitrile start->suzuki_product buchwald_product 2-(Amino)-4-fluoro- 5-methylbenzonitrile start->buchwald_product sonogashira_product 2-(Alkynyl)-4-fluoro- 5-methylbenzonitrile start->sonogashira_product suzuki_reagent Aryl/Heteroaryl Boronic Acid/Ester suzuki_reagent->suzuki_product Pd Catalyst, Base kinase_inhibitors Kinase Inhibitor Scaffolds (e.g., Crizotinib, Entrectinib analogues) suzuki_product->kinase_inhibitors Further Elaboration buchwald_reagent Amine (R₂NH) buchwald_reagent->buchwald_product Pd Catalyst, Base, Ligand buchwald_product->kinase_inhibitors Further Elaboration sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira_product Pd Catalyst, Cu(I), Base parp_inhibitors PARP Inhibitor Scaffolds sonogashira_product->parp_inhibitors Further Elaboration

Caption: Synthetic pathways from this compound.

Key Experiments and Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In this context, it is used to couple this compound with various aryl and heteroaryl boronic acids or esters, which are key precursors for many kinase inhibitors.[1][2]

Experimental Workflow:

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Add this compound, boronic acid, base, and Pd catalyst to a flask. B 2. Degas and add solvent. A->B C 3. Heat the reaction mixture (e.g., 80-100 °C). B->C D 4. Monitor reaction by TLC/LC-MS. C->D E 5. Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine D->E F 6. Dry, filter, and concentrate. E->F G 7. Purify by column chromatography. F->G H Product: 2-Aryl/Heteroaryl-4-fluoro- 5-methylbenzonitrile G->H

Caption: Workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the respective aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Comparative Data for Suzuki-Miyaura Coupling:

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O100488-96
3Pyridine-3-boronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O100875-85
41-Boc-pyrazole-4-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O951270-80
Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for synthesizing precursors to a wide range of APIs, including kinase inhibitors.[3][4][5]

Catalytic Cycle:

G Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)-Br(Ln) Pd0->PdII_1 Oxidative Addition (Ar-Br) PdII_2 Ar-Pd(II)-NHR₂(Ln) PdII_1->PdII_2 + R₂NH, - HBr (Base) Product Ar-NR₂ PdII_2->Product Reductive Elimination Catalyst_regen Pd(0)Ln PdII_2->Catalyst_regen

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.2 equiv.).

  • Heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Comparative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001280-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101875-85
3PiperazinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1052470-80
41H-PyrazolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102065-75
Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to precursors for various APIs, including some PARP inhibitors.[6][7][8]

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data for Sonogashira Coupling:

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHFRT485-95
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (2)i-Pr₂NHDMF50680-90
3Propargyl alcoholPd(OAc)₂/PPh₃ (2/4)CuI (1)Et₃NAcetonitrile60870-80
41-HexynePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHFRT582-92

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of API precursors. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and modular routes to introduce aryl, heteroaryl, amino, and alkynyl functionalities at the 2-position of the benzonitrile core. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this building block in the discovery and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylbenzonitrile as a Versatile Building Block for Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Bromo-4-fluoro-5-methylbenzonitrile and its isomers as pivotal building blocks in the synthesis of complex heterocyclic compounds, particularly those with significant therapeutic potential. The strategic placement of the bromo, fluoro, and methyl substituents on the benzonitrile core allows for diverse and targeted synthetic transformations, making it a valuable scaffold in medicinal chemistry and drug development.

A prominent application of this scaffold is in the synthesis of potent kinase inhibitors, including analogues of Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib.[1] BTK is a key enzyme in B-cell receptor signaling pathways, and its inhibition has proven to be an effective strategy in the treatment of various B-cell malignancies.[2][3]

Key Synthetic Applications

The reactivity of the bromo and fluoro substituents, coupled with the versatile nitrile group, enables a range of synthetic transformations to construct diverse heterocyclic systems. The primary applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce aryl, heteroaryl, and amino moieties.

1. Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups at the bromine-substituted position. This is a crucial step in the synthesis of many kinase inhibitors that feature a biaryl core.

2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines. This is particularly important for synthesizing compounds that require an amino linkage to a heterocyclic core, a common feature in many biologically active molecules.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for the key synthetic transformations involving bromo-fluoromethylbenzonitrile isomers, providing a basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-fluoro-5-methylbenzonitrilePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O10012~85
24-Bromo-2-fluoro-5-methylbenzonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9016~92
32-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane8012~80
42-Bromo-4-methylpyridine3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1108~73

*Note: Data for the structurally similar 2-Bromo-4-methylpyridine is included to provide a reasonable expectation of reactivity.[4]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-fluoro-5-methylbenzonitrileMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~90
24-Bromo-2-fluoro-5-methylbenzonitrileAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024~85
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane1002498
4BromobenzeneDiphenylaminePd₂(dba)₃ (2)XPhos (8)NaOtBuToluene1002496

*Note: Data for the related bromobenzene is included to provide a general indication of reaction efficiency.[5]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of bromo-fluoromethylbenzonitrile isomers as building blocks.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromo-fluoromethylbenzonitrile with an arylboronic acid.

Materials:

  • 4-Bromo-2-fluoro-5-methylbenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2-fluoro-5-methylbenzonitrile, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a bromo-fluoromethylbenzonitrile.

Materials:

  • 4-Bromo-2-fluoro-5-methylbenzonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the tube, evacuate, and backfill with nitrogen or argon (repeat three times).

  • Add the anhydrous solvent, followed by the amine and 4-Bromo-2-fluoro-5-methylbenzonitrile.

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow for Heterocycle Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a heterocyclic compound using this compound as a starting material, employing a Suzuki-Miyaura coupling followed by a cyclization step.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Heterocycle Formation Start 2-Bromo-4-fluoro- 5-methylbenzonitrile + Arylboronic Acid Catalyst Pd Catalyst + Base in Solvent Start->Catalyst 1. Reaction1 Heating under Inert Atmosphere Catalyst->Reaction1 2. Workup1 Aqueous Workup & Extraction Reaction1->Workup1 3. Purification1 Column Chromatography Workup1->Purification1 4. Intermediate Aryl-substituted benzonitrile Purification1->Intermediate 5. Cyclization Cyclization Reaction (e.g., with a dinucleophile) Intermediate->Cyclization Reaction2 Heating in appropriate solvent Cyclization->Reaction2 6. Workup2 Precipitation or Extraction Reaction2->Workup2 7. Purification2 Recrystallization or Chromatography Workup2->Purification2 8. Product Final Heterocyclic Compound Purification2->Product 9.

Caption: General workflow for heterocyclic synthesis.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Heterocyclic compounds derived from this compound are often designed as kinase inhibitors. A key target in B-cell malignancies is Bruton's Tyrosine Kinase (BTK). The diagram below illustrates a simplified representation of the BTK signaling pathway and the point of inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG + IP3 PLCg2->DAG_IP3 NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression Inhibitor BTK Inhibitor (e.g., Ibrutinib Analogue) Inhibitor->BTK

Caption: Simplified BTK signaling pathway and inhibition.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-4-fluoro-5-methylbenzonitrile, a substrate with potential applications in medicinal chemistry and materials science. The protocol addresses the specific electronic and steric considerations of this substituted benzonitrile.

The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl.[4] Aryl bromides, such as the target substrate, are common starting materials and often require slightly more forcing conditions than their iodide counterparts, such as heating, to achieve efficient conversion.[1] The electronic nature of the substituents on the aromatic ring also plays a crucial role; electron-withdrawing groups can enhance the rate of oxidative addition to the palladium catalyst.[5] The presence of the nitrile and fluorine substituents on the this compound ring is expected to increase its reactivity.

Catalytic Cycles

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the alkynylpalladium(II) complex yields the desired product and regenerates the active Pd(0) catalyst.[1]

Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium complex.[7]

While the copper co-catalyst is standard in many protocols, copper-free Sonogashira reactions have also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8] These copper-free methods often require stronger bases or specific ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.[6][8]

Experimental Protocol

This protocol details a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and Copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M with respect to the aryl bromide), followed by the amine base (3.0 equiv.), and finally the terminal alkyne (1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the amine base, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Data Presentation

The following table summarizes the key quantitative data for the proposed Sonogashira coupling reaction. The values are provided as a general guideline and may require optimization for specific substrates.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent.
Terminal Alkyne1.2 mmol (1.2 equiv)A slight excess is used to ensure complete consumption of the aryl bromide.
Catalysts & Ligands
PdCl₂(PPh₃)₂0.02 mmol (2 mol%)A common and effective palladium catalyst. Other palladium sources like Pd(PPh₃)₄ can also be used.[6]
CuI0.04 mmol (4 mol%)The copper(I) co-catalyst is crucial for the classical Sonogashira reaction.[2]
Base & Solvent
Triethylamine (TEA)3.0 mmol (3.0 equiv)Acts as both a base and a solvent in some cases. Anhydrous and degassed conditions are important to prevent side reactions like alkyne homocoupling.[9]
Anhydrous THF5 mLA common solvent for Sonogashira reactions. Dioxane or DMF can also be used. The solvent should be thoroughly degassed to remove oxygen.[4]
Reaction Conditions
Temperature50-80 °CAryl bromides often require heating to facilitate the reaction.[4] The optimal temperature should be determined empirically.
Reaction Time2-24 hMonitor by TLC or GC-MS until the starting material is consumed.
AtmosphereInert (Argon or Nitrogen)Essential to prevent catalyst degradation and unwanted side reactions.[2]
Yield
Expected Yield60-95%The yield will vary depending on the specific alkyne used and the optimization of the reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

G reagents 1. Reagent Preparation (Aryl Bromide, Alkyne, Catalysts, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction workup 4. Work-up (Filtration & Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Final Product (Characterization) purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle of the Sonogashira Coupling

The diagram below outlines the key steps in the palladium and copper-catalyzed Sonogashira coupling reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Cu-C≡CR) pd2_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->alkynyl_pd_complex cu_halide CuX transmetalation->cu_halide reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_acetylide_formation Alkyne + Base cu_halide->cu_acetylide_formation cu_acetylide Cu-C≡CR cu_acetylide_formation->cu_acetylide H-C≡CR cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-bromo-4-fluoro-5-methylbenzonitrile, a key building block in medicinal chemistry. The synthetic strategy commences with the readily available starting material, 4-fluoro-3-methylaniline, and proceeds through a four-step sequence involving protection, regioselective bromination, deprotection, and a concluding Sandmeyer cyanation. The protocols provided are designed for large-scale production, with a focus on safety, efficiency, and high purity of the final product and intermediates. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development. The unique arrangement of the bromo, fluoro, methyl, and nitrile functional groups on the benzene ring offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of the nitrile group allows for its conversion into other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility. This document outlines a robust and scalable synthetic route to access this important intermediate.

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed via a four-step sequence starting from 4-fluoro-3-methylaniline.

Synthetic Pathway A 4-Fluoro-3-methylaniline B N-(4-Fluoro-3-methylphenyl)acetamide A->B Step 1: Acetylation Acetic Anhydride C N-(2-Bromo-4-fluoro-5-methylphenyl)acetamide B->C Step 2: Bromination N-Bromosuccinimide D 2-Bromo-4-fluoro-5-methylaniline C->D Step 3: Deprotection Aq. HCl E This compound D->E Step 4: Sandmeyer Cyanation 1. NaNO2, HCl 2. CuCN, KCN

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, based on a representative large-scale batch.

Table 1: Reagents and Stoichiometry for a 1 kg Scale Synthesis of the Final Product

StepStarting MaterialReagent(s)Solvent(s)Molar Ratio (Reagent/SM)
1 4-Fluoro-3-methylanilineAcetic AnhydrideToluene1.1
2 N-(4-Fluoro-3-methylphenyl)acetamideN-Bromosuccinimide (NBS)Acetonitrile1.05
3 N-(2-Bromo-4-fluoro-5-methylphenyl)acetamideHydrochloric Acid (conc.)Water, EthanolExcess
4 2-Bromo-4-fluoro-5-methylaniline1. Sodium Nitrite 2. Copper(I) Cyanide, Potassium CyanideWater, HCl1. 1.1 2. 1.2, 1.5

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReactionTemperature (°C)Time (h)Expected Yield (%)Purity (by HPLC) (%)
1 Acetylation80-902-395-98>98
2 Bromination20-254-685-90>97
3 Deprotection90-1003-492-96>98
4 Sandmeyer Cyanation0-5 (Diazotization), 60-70 (Cyanation)1 (Diazotization), 2 (Cyanation)75-85>99

Experimental Protocols

Step 1: Synthesis of N-(4-Fluoro-3-methylphenyl)acetamide (Acetylation)

Workflow Diagram:

Acetylation Workflow start Start charge_reagents Charge reactor with 4-fluoro-3-methylaniline and toluene start->charge_reagents heat Heat to 50-60 °C charge_reagents->heat add_anhydride Slowly add acetic anhydride heat->add_anhydride reflux Heat to 80-90 °C for 2-3 hours add_anhydride->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete crystallize Cool to 0-5 °C to crystallize product cool->crystallize filter_wash Filter and wash with cold toluene crystallize->filter_wash dry Dry under vacuum filter_wash->dry end N-(4-Fluoro-3-methylphenyl)acetamide dry->end

Caption: Workflow for the acetylation of 4-fluoro-3-methylaniline.

Procedure:

  • To a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-fluoro-3-methylaniline (1.0 kg, 7.99 mol) and toluene (5.0 L).

  • Stir the mixture and heat to 50-60 °C.

  • Slowly add acetic anhydride (0.90 kg, 8.79 mol, 1.1 eq.) to the reaction mixture over a period of 1 hour, maintaining the temperature below 80 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C and stir for 1 hour to induce crystallization.

  • Filter the solid product and wash the filter cake with cold toluene (2 x 500 mL).

  • Dry the product under vacuum at 50-60 °C to a constant weight to afford N-(4-fluoro-3-methylphenyl)acetamide as a white to off-white solid.

Step 2: Synthesis of N-(2-Bromo-4-fluoro-5-methylphenyl)acetamide (Bromination)

Procedure:

  • In a suitable reactor, dissolve N-(4-fluoro-3-methylphenyl)acetamide (1.0 kg, 5.98 mol) in acetonitrile (8.0 L) at room temperature.

  • To the stirred solution, add N-bromosuccinimide (NBS) (1.12 kg, 6.28 mol, 1.05 eq.) portion-wise over 1-2 hours, maintaining the temperature between 20-25 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC/HPLC.

  • After completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Add water (10.0 L) to the concentrated mixture to precipitate the product.

  • Stir the slurry for 1 hour at room temperature, then filter the solid.

  • Wash the filter cake with plenty of water to remove succinimide.

  • Dry the crude product under vacuum. If necessary, recrystallize from ethanol/water to obtain pure N-(2-bromo-4-fluoro-5-methylphenyl)acetamide.

Step 3: Synthesis of 2-Bromo-4-fluoro-5-methylaniline (Deprotection)

Procedure:

  • Charge a reactor with N-(2-bromo-4-fluoro-5-methylphenyl)acetamide (1.0 kg, 4.06 mol), ethanol (5.0 L), and water (5.0 L).

  • Slowly add concentrated hydrochloric acid (37%, 2.5 L) to the stirred suspension.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C.

  • Slowly neutralize the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9, keeping the temperature below 20 °C.

  • The product will precipitate as a solid. Stir the slurry for 1 hour at 0-5 °C.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-bromo-4-fluoro-5-methylaniline.

Step 4: Synthesis of this compound (Sandmeyer Cyanation)

Workflow Diagram:

Sandmeyer Cyanation Workflow cluster_0 Diazotization cluster_1 Cyanation start_diazo Start Diazotization suspend_aniline Suspend 2-bromo-4-fluoro-5-methylaniline in aq. HCl start_diazo->suspend_aniline cool_diazo Cool to 0-5 °C suspend_aniline->cool_diazo add_nitrite Slowly add aq. NaNO2 solution cool_diazo->add_nitrite stir_diazo Stir for 1 hour at 0-5 °C add_nitrite->stir_diazo end_diazo Diazonium Salt Solution stir_diazo->end_diazo add_diazo Slowly add diazonium salt solution start_cyano Start Cyanation prepare_cu_sol Prepare CuCN/KCN solution in water start_cyano->prepare_cu_sol heat_cu_sol Heat to 60-70 °C prepare_cu_sol->heat_cu_sol heat_cu_sol->add_diazo react_cyano Stir for 2 hours at 60-70 °C add_diazo->react_cyano end_cyano Reaction Mixture react_cyano->end_cyano workup Work-up: - Cool - Extract with Toluene - Wash and Dry - Concentrate end_cyano->workup purify Purification: - Column Chromatography or - Recrystallization workup->purify final_product This compound purify->final_product

Caption: Workflow for the Sandmeyer cyanation reaction.

Procedure:

  • Diazotization:

    • In a reactor, suspend 2-bromo-4-fluoro-5-methylaniline (1.0 kg, 4.90 mol) in a mixture of water (5.0 L) and concentrated hydrochloric acid (1.5 L).

    • Cool the suspension to 0-5 °C with constant stirring.

    • Prepare a solution of sodium nitrite (0.37 kg, 5.39 mol, 1.1 eq.) in water (1.0 L).

    • Slowly add the sodium nitrite solution to the aniline suspension over 1-2 hours, ensuring the temperature remains between 0-5 °C.

    • Stir the resulting diazonium salt solution for an additional hour at 0-5 °C.

  • Cyanation:

    • In a separate, larger reactor, prepare a solution of copper(I) cyanide (0.53 kg, 5.88 mol, 1.2 eq.) and potassium cyanide (0.96 kg, 14.7 mol, 3.0 eq.) in water (5.0 L). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated area.

    • Heat the copper cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution over 1-2 hours. Vigorous nitrogen evolution will occur. Maintain the temperature at 60-70 °C.

    • After the addition is complete, continue stirring at 60-70 °C for 2 hours.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the reaction mixture with toluene (3 x 3.0 L).

    • Combine the organic layers and wash with a 10% aqueous sodium hydroxide solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield pure this compound.

Applications in Drug Development

This compound is a versatile building block for the synthesis of various pharmacologically active molecules. The strategic positioning of its functional groups allows for selective and diverse chemical transformations.

Potential Signaling Pathway Interactions of Derivatives:

Derivatives of this compound could potentially be designed to interact with various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. For example, through Suzuki or Sonogashira coupling at the bromine position, and modification of the nitrile group, inhibitors of protein kinases could be synthesized.

Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Derivative of This compound inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a derivative.

The diverse reactivity of this compound allows for the generation of libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric bulk and influence molecular conformation.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Toxic Reagents: Potassium cyanide is highly toxic and should be handled with extreme care. A cyanide antidote kit should be readily available.

  • Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with caution.

  • Flammable Solvents: Toluene, ethanol, and acetonitrile are flammable. Avoid open flames and sparks.

Conclusion

The detailed protocols provided in this document describe a scalable and efficient synthesis of this compound. This versatile intermediate is a valuable building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The presented methodologies are intended to guide researchers and scientists in the large-scale production of this important compound, facilitating the advancement of medicinal chemistry programs.

Application Notes: The Use of 2-Bromo-4-fluoro-5-methylbenzonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial hits are then optimized through medicinal chemistry to develop high-affinity and selective drug candidates.[3] 2-Bromo-4-fluoro-5-methylbenzonitrile is a versatile fragment with significant potential in FBDD due to its unique combination of functional groups that can be exploited for subsequent hit-to-lead optimization.

This document provides an overview of the application of this compound in FBDD, including its utility as a chemical probe and a starting point for the development of potent and selective inhibitors for various therapeutic targets. While specific data on the direct use of this compound in a complete FBDD campaign is not publicly available, these notes are based on the established roles of its constituent functional groups in medicinal chemistry and FBDD principles.

Key Features of this compound as a Fragment

The chemical structure of this compound offers several advantages for its use as a fragment in drug discovery:

  • Multiple Functional Groups for Facile Synthesis: The presence of bromo, fluoro, methyl, and nitrile groups provides multiple handles for chemical modification, allowing for rapid and diverse library synthesis for structure-activity relationship (SAR) studies.[4][5]

  • Orthogonal Reactivity: The bromo and fluoro substituents exhibit different reactivities, enabling selective chemical transformations. The bromo group is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the fluoro group can act as a leaving group in nucleophilic aromatic substitution reactions.[4][5]

  • Nitrile Group as a Key Interaction Moiety: The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with protein targets. It is a common feature in many approved drugs and is known to be a bioisostere for other functional groups. Furthermore, the nitrile group can be a key element in covalent inhibition, particularly for cysteine proteases where it can form reversible thioimidate adducts.[6]

  • Fluorine Atom for Enhanced Properties: The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability of the resulting compounds.[7] Additionally, the presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for fragment screening due to its high sensitivity and lack of background signals.[1]

Hypothetical Application in Kinase Inhibition

Kinases are a major class of drug targets, and the development of kinase inhibitors is a significant area of research in oncology and inflammatory diseases.[8][9] The this compound scaffold can serve as a starting point for the design of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[8]

Screening and Hit Identification

A fragment screening campaign against a target kinase would be the first step. Several biophysical techniques can be employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the fragment contains a fluorine atom, ¹⁹F NMR is an ideal primary screening method.[1] Changes in the chemical shift of the ¹⁹F signal upon addition of the target protein indicate binding.

  • Surface Plasmon Resonance (SPR): SPR can be used to detect the binding of the fragment to the immobilized kinase, providing data on binding affinity (K D ) and kinetics.[10]

  • Microscale Thermophoresis (MST): MST is a solution-based technique that measures changes in the movement of molecules in a temperature gradient upon ligand binding, allowing for the determination of binding affinity.[10]

  • X-ray Crystallography: Soaking the kinase crystals with the fragment can provide a high-resolution structure of the complex, revealing the binding mode and key interactions. This structural information is crucial for guiding the subsequent optimization process.[10][11]

Table 1: Hypothetical Biophysical Screening Data for this compound against a Target Kinase

TechniqueParameterResult
¹⁹F NMRChemical Shift Perturbation (Δδ)> 0.1 ppm
SPRDissociation Constant (K D )100 - 500 µM
MSTDissociation Constant (K D )150 - 600 µM

Note: This data is hypothetical and for illustrative purposes only.

Protocols

Protocol 1: Fragment Screening using ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a solution of the target kinase in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone as a reference.

    • Acquire a ¹⁹F NMR spectrum of the fragment in the presence of the target kinase.

  • Data Analysis:

    • Compare the chemical shift of the fluorine signal in the presence and absence of the protein. A significant chemical shift perturbation indicates binding.

Protocol 2: Hit Optimization via Suzuki Coupling

Once a fragment hit is confirmed, the next step is to improve its potency and selectivity. The bromo group on the fragment is an ideal handle for elaboration using Suzuki coupling.

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

    • Add a suitable solvent system (e.g., dioxane/water).

  • Reaction Execution:

    • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and perform an aqueous work-up.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Table 2: Hypothetical SAR Data for Analogs of this compound

R-group (from Suzuki Coupling)Kinase Inhibition IC₅₀ (µM)
Phenyl50
4-Methoxyphenyl25
3-Aminophenyl10
4-Pyridyl5

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, MST) Fragment_Library->Screening Hits Identified Hits Screening->Hits XRay X-ray Crystallography Hits->XRay Binding_Affinity Binding Affinity Determination (KD) Hits->Binding_Affinity SAR Structure-Activity Relationship (SAR) Studies XRay->SAR Binding_Affinity->SAR Synthesis Chemical Synthesis (e.g., Suzuki Coupling) SAR->Synthesis Lead_Compound Lead Compound SAR->Lead_Compound Synthesis->SAR Iterative Cycles

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Suzuki_Coupling Fragment This compound Plus + Fragment->Plus Boronic_Acid R-B(OH)₂ Arrow Pd Catalyst, Base Boronic_Acid->Arrow Plus->Boronic_Acid Product Optimized Hit Arrow->Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-fluoro-5-methylbenzonitrile in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary reasons for this?

A1: Low yields with this substrate are often due to a combination of steric hindrance and electronic effects. The bromine atom is ortho to a methyl group, creating steric bulk that can impede the oxidative addition step of the catalytic cycle. Additionally, the presence of electron-wasting fluorine and nitrile groups can influence the reactivity of the aryl bromide. Key factors contributing to low yield include:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electron-deficient substrate.

  • Suboptimal Base: The choice and strength of the base are critical for the transmetalation step. An inappropriate base may not efficiently generate the active boronate species.

  • Inadequate Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction rate, particularly with challenging substrates.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.

  • Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the starting material can consume reactants and reduce the desired product yield.

Q2: What are the common side products I should look out for in this reaction?

A2: Several side products can form during the Suzuki coupling of this compound. Identifying these can help in diagnosing reaction issues. Common byproducts include:

  • Homocoupling of the Boronic Acid: This is often a result of oxygen in the reaction mixture, leading to the formation of a biaryl from two boronic acid molecules.

  • Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom, yielding 4-fluoro-5-methylbenzonitrile. This can be caused by impurities or certain catalyst decomposition pathways.

  • Protodeboronation: The boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom. This is more common with aqueous bases and can be accelerated by elevated temperatures.

  • Homocoupling of the Aryl Halide: While less common, the coupling of two molecules of this compound can occur.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize side reactions, consider the following:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use High-Purity Reagents: Ensure that the starting materials, solvents, and other reagents are of high purity and anhydrous where necessary.

  • Optimize the Base: For sensitive boronic acids, consider using non-aqueous conditions or milder bases. Using boronic esters (e.g., pinacol esters) can also reduce protodeboronation.

  • Select a Robust Catalyst: Employing a well-defined, air- and moisture-stable precatalyst can minimize catalyst decomposition and associated side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
Low to No Conversion Ineffective catalyst systemSwitch to a catalyst system known for coupling sterically hindered and electron-deficient aryl bromides. Consider palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Insufficient base strength or poor solubilityUse a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. Consider a solvent system where the base is more soluble.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C. Temperatures in the range of 80-110 °C are often required for challenging couplings.
Significant Byproduct Formation (Homocoupling, Hydrodehalogenation) Oxygen contaminationImprove degassing procedures for all solvents and the reaction setup. Ensure a continuous positive pressure of an inert gas.
Inappropriate catalyst choiceSome catalyst systems are more prone to side reactions. Screen different palladium precatalysts and ligands.
Impure reagentsUse high-purity, anhydrous solvents and reagents.
Reaction Stalls Before Completion Catalyst deactivationThe formation of palladium black is a visual indicator of catalyst decomposition. Consider using a more robust catalyst, a lower reaction temperature, or adding a ligand stabilizer.
Reagent insolubilityThe starting material or an intermediate may be precipitating from the solution. Try a different solvent or a co-solvent system to improve solubility.
Inconsistent Results Variability in reagent qualityUse reagents from a consistent, high-quality source. Boronic acids, in particular, can degrade upon storage.
Inconsistent inert atmosphereEnsure that the degassing and inert atmosphere techniques are standardized and rigorously applied for every reaction.

Experimental Protocols

Below is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a summary of representative conditions for Suzuki couplings of sterically hindered and electron-deficient aryl bromides, which can be used as a starting point for optimizing the reaction of this compound.

Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
2-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095Similar to[1]
2-Bromo-4-fluorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane/H₂O10092Inferred from similar substrates
2-Bromo-4-methylpyridine4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O10092[2]
2-Bromobenzonitrile4-Methylphenyl-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O9088Similar to[1]

Visualizing the Process

To aid in understanding the experimental and troubleshooting workflow, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Suzuki cluster_catalyst Catalyst System cluster_base Base & Conditions cluster_atmosphere Reaction Atmosphere start Low Yield or No Reaction check_cat Is the catalyst appropriate for sterically hindered/electron-deficient substrates? start->check_cat check_base Is the base strong enough and soluble? start->check_base check_inert Is the reaction atmosphere truly inert? start->check_inert change_cat Action: Use bulky, electron-rich phosphine or NHC ligands (e.g., SPhos, XPhos). check_cat->change_cat No change_base Action: Switch to K3PO4 or Cs2CO3. Increase temperature. check_base->change_base No improve_inert Action: Improve degassing. Ensure positive inert gas pressure. check_inert->improve_inert No

Caption: A troubleshooting decision tree for low-yielding Suzuki reactions.

References

Technical Support Center: Optimizing Yield for 2-Bromo-4-fluoro-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile. This key intermediate is often synthesized via a Sandmeyer reaction, which involves the diazotization of 2-amino-4-fluoro-5-methylbenzonitrile followed by a copper(I) bromide-mediated substitution. Optimizing the yield and purity of this reaction requires careful control of several critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing this compound is the Sandmeyer reaction.[1][2][3] This multi-step process typically involves:

  • Diazotization: The starting material, 2-amino-4-fluoro-5-methylbenzonitrile, is treated with a nitrous acid source (commonly sodium nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate.[4][5]

  • Sandmeyer Reaction: The unstable diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the desired this compound.[1][2]

Q2: Why is temperature control so critical during the diazotization step?

Aryl diazonium salts are thermally unstable and can readily decompose at elevated temperatures.[4] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the premature decomposition of the diazonium salt intermediate.[4][5] Uncontrolled temperature increases can lead to the formation of unwanted byproducts, most notably phenols, which will significantly reduce the yield of the target product.[4]

Q3: What is the role of the copper(I) bromide (CuBr) in the Sandmeyer reaction?

Copper(I) bromide acts as a catalyst in the Sandmeyer reaction.[6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. The copper(I) salt facilitates a single electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the final aryl bromide product.[2]

Q4: Can I use copper(II) bromide (CuBr₂) instead of copper(I) bromide?

While the classic Sandmeyer reaction utilizes copper(I) salts, some variations have been reported using copper(II) salts.[1][2] However, for optimal results and adherence to the traditional Sandmeyer pathway, copper(I) bromide is the recommended catalyst.[6] The catalytic cycle of the Sandmeyer reaction specifically involves the Cu(I)/Cu(II) redox couple.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Suggestion
Low Yield of Final Product Incomplete diazotization of the starting amine.- Ensure the use of a slight excess of sodium nitrite. - Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.[4][5] - Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates complete consumption of the amine).[4]
Premature decomposition of the diazonium salt.- Use the freshly prepared diazonium salt immediately in the subsequent Sandmeyer reaction step.[5] - Ensure all solutions and glassware are pre-cooled.
Inefficient Sandmeyer reaction.- Use a high-purity, active source of copper(I) bromide. - Ensure the complete transfer of the diazonium salt solution to the copper(I) bromide solution. - The temperature of the copper(I) bromide solution may need gentle warming, but this should be optimized for the specific substrate.
Formation of a Dark, Tarry Mixture Decomposition of the diazonium salt leading to side reactions.- Re-evaluate and strictly control the reaction temperature during both diazotization and the Sandmeyer reaction. - Ensure the pH of the reaction mixture is appropriately acidic.
Presence of impurities in the starting materials or solvents.- Use high-purity, anhydrous solvents and reagents.
Presence of Phenolic Byproducts Reaction of the diazonium salt with water.- Maintain low reaction temperatures to minimize the rate of this side reaction.[4] - Ensure the reaction is performed under acidic conditions, which can suppress phenol formation to some extent.
Difficulty in Product Isolation and Purification Formation of closely related impurities.- Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. - Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

The following table summarizes hypothetical yield data based on variations in key reaction parameters. This data is for illustrative purposes to guide optimization efforts.

Entry Diazotization Temperature (°C) NaNO₂ (equivalents) CuBr (equivalents) Sandmeyer Reaction Temperature (°C) Yield (%)
10-51.051.12575
210-151.051.12545
30-51.01.12568
40-51.21.12578
50-51.050.92565
60-51.051.15055 (with increased byproducts)

Experimental Protocols

1. Diazotization of 2-amino-4-fluoro-5-methylbenzonitrile

  • Materials:

    • 2-amino-4-fluoro-5-methylbenzonitrile

    • Concentrated hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂)

    • Deionized water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-fluoro-5-methylbenzonitrile in a mixture of concentrated hydrobromic acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained between 0-5 °C.

    • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

    • The resulting solution contains the in-situ generated diazonium salt and should be used immediately in the next step.

2. Sandmeyer Reaction

  • Materials:

    • Freshly prepared diazonium salt solution

    • Copper(I) bromide (CuBr)

    • Concentrated hydrobromic acid (HBr)

    • Deionized water

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. The rate of addition should be controlled to manage any effervescence (release of nitrogen gas).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer, drying, and removal of the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Pathway Start 2-amino-4-fluoro-5-methylbenzonitrile Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium NaNO₂, HBr 0-5 °C Product This compound Diazonium->Product CuBr

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Temp Temperature Control Issue? Check_Diazotization->Check_Temp No Solution_Diazotization - Use excess NaNO₂ - Test with starch-iodide paper Check_Diazotization->Solution_Diazotization Yes Check_Catalyst Catalyst Inactivity? Check_Temp->Check_Catalyst No Solution_Temp - Maintain 0-5 °C for diazotization - Optimize Sandmeyer temperature Check_Temp->Solution_Temp Yes Solution_Catalyst - Use fresh, high-purity CuBr Check_Catalyst->Solution_Catalyst Yes

Caption: Troubleshooting workflow for low yield optimization.

Parameter_Relationships Yield Yield Temp Temperature Temp->Yield inverse (diazotization) Purity Purity Temp->Purity inverse Purity->Yield direct Time Reaction Time Time->Yield direct (to a point) Concentration Concentration Concentration->Yield complex

Caption: Logical relationships between key reaction parameters.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the Sandmeyer reaction. This reaction typically starts with the diazotization of an aromatic amine, such as 2-Amino-4-fluoro-5-methylbenzonitrile, followed by a copper(I) bromide-mediated substitution.

Q2: What are the potential byproducts I might encounter during the Sandmeyer synthesis of this compound?

Several byproducts can form during the Sandmeyer reaction.[1][2] The most common include:

  • Phenolic byproduct (2-Hydroxy-4-fluoro-5-methylbenzonitrile): This forms if the diazonium salt reacts with water.[2]

  • De-aminated byproduct (4-Fluoro-3-methylbenzonitrile): This can result from the reduction of the diazonium salt.

  • Azo-coupled compounds: These can form through the reaction of the diazonium salt with the electron-rich aromatic starting material or product.

  • Biaryl compounds: These are known byproducts of the radical mechanism of the Sandmeyer reaction.[1][2]

  • Isomeric bromides: Depending on the purity of the starting material and reaction conditions, small amounts of other brominated isomers might be formed.

Q3: My reaction yield is consistently low. What are the possible causes and how can I improve it?

Low yields in a Sandmeyer reaction can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended actions. Incomplete diazotization and premature decomposition of the diazonium salt are common culprits.

Q4: How can I effectively monitor the progress of the reaction and the purity of my product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring of the reaction and assessing the final product's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying major impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete diazotization of the starting aniline.Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[2] Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and subsequent Sandmeyer reaction. Use the diazonium salt immediately after its formation.
Inefficient copper catalyst.Use a freshly prepared solution of copper(I) bromide. Ensure the catalyst is fully dissolved in the reaction medium.
Presence of Phenolic Byproduct Reaction of the diazonium salt with water.Minimize the amount of water in the reaction. Ensure the reaction is carried out under acidic conditions to suppress phenol formation.
Formation of Azo-Coupled Byproducts Excess unreacted diazonium salt coupling with the product or starting material.Ensure complete reaction of the diazonium salt by allowing sufficient reaction time. Maintain a well-stirred, homogenous reaction mixture.
Difficulty in Product Isolation Charring or formation of tar-like substances.This can occur if the reaction temperature is too high, especially when using solvents like DMF at elevated temperatures.[3] Maintain strict temperature control and consider alternative solvents if necessary.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for similar Sandmeyer reactions.[4][5]

Materials:

  • 2-Amino-4-fluoro-5-methylbenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-4-fluoro-5-methylbenzonitrile in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

    • Cool the copper(I) bromide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

Reaction_Pathway 2-Amino-4-fluoro-5-methylbenzonitrile 2-Amino-4-fluoro-5-methylbenzonitrile Diazonium Salt Diazonium Salt 2-Amino-4-fluoro-5-methylbenzonitrile->Diazonium Salt 1. NaNO2, HBr 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuBr Byproducts Byproducts Diazonium Salt->Byproducts Side Reactions

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_diazotization Check Diazotization Conditions start->check_diazotization check_temp Is Temperature 0-5 °C? check_diazotization->check_temp Yes check_reagents Check Reagent Quality check_diazotization->check_reagents No adjust_temp Adjust Cooling check_temp->adjust_temp No check_temp->check_reagents Yes adjust_temp->check_diazotization use_fresh_reagents Use Fresh NaNO2 and CuBr check_reagents->use_fresh_reagents No check_workup Review Work-up Procedure check_reagents->check_workup Yes use_fresh_reagents->check_diazotization optimize_purification Optimize Purification (Chromatography/Recrystallization) check_workup->optimize_purification Procedure OK success Improved Yield and Purity optimize_purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-Bromo-4-fluoro-5-methylbenzonitrile from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. For instance, if a Sandmeyer reaction is used to introduce the bromo group from an amino precursor, potential impurities could include unreacted starting materials (e.g., 2-amino-4-fluoro-5-methylbenzonitrile), byproducts from the diazotization and substitution steps, and residual copper salts.[1][2][3] If the synthesis involves a bromination step, you might encounter regioisomers or over-brominated products. It is also common to have residual solvents from the reaction and work-up.

Q2: My crude product is a dark oil/solid. What causes the color and how can I remove it?

A2: Dark colors in the crude product often arise from polymeric byproducts or trace amounts of highly conjugated impurities formed during the reaction, especially if elevated temperatures were used.[4] For solid products, recrystallization with the addition of a small amount of activated charcoal can be effective in adsorbing these colored impurities.[5][6] For both solid and oily products, column chromatography is an excellent method for removing colored impurities, which are often highly polar and will adhere strongly to the silica gel.[7][8]

Q3: I am getting a low yield after purification. What are the common causes?

A3: Low recovery can be due to several factors. During recrystallization, using too much solvent or a solvent system in which your product is too soluble can lead to significant loss of product in the mother liquor.[5] In column chromatography, incomplete elution of the product from the column or mixing of fractions containing the product with impure fractions can reduce the isolated yield. It is also possible that the initial reaction yield was low. Careful monitoring of each step with Thin Layer Chromatography (TLC) can help pinpoint where the loss is occurring.[9]

Q4: How do I choose the right purification method: recrystallization or column chromatography?

A4: The choice depends on the nature of your crude product and the impurities present. If your product is a solid and the impurities have different solubility profiles, recrystallization is often a simpler and more scalable method.[6] If your product is an oil, or if it contains impurities with similar solubility, column chromatography will likely be necessary to achieve high purity.[7][10] TLC analysis of your crude mixture can help you decide: if the desired product spot is well-separated from the impurity spots, chromatography will be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Recrystallization: Product "oils out" instead of forming crystals.The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool more slowly.[5][6]
Recrystallization: No crystals form upon cooling.The solution is too dilute. The solution is supersaturated.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product.[5]
Recrystallization: Crystals are colored or appear impure.Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. A second recrystallization may be necessary.[5][6]
Column Chromatography: Poor separation of spots (overlapping bands).The solvent system (eluent) is too polar or not polar enough. The column was not packed properly.Adjust the polarity of the eluent. A common starting point for halogenated aromatics is a mixture of hexane and ethyl acetate. Use TLC to find an eluent system that gives good separation. Ensure the column is packed uniformly without air bubbles.[7][11]
Column Chromatography: The compound is not eluting from the column.The eluent is not polar enough. The compound may be acidic or basic and is strongly interacting with the silica gel.Gradually increase the polarity of the eluent (gradient elution). If your compound is acidic, you can add a small amount of acetic acid to the eluent. If it is basic, adding a small amount of triethylamine may help.[11]
TLC Analysis: Spots are streaking.The sample is too concentrated. The compound is highly polar or acidic/basic.Dilute the sample before spotting it on the TLC plate. Add a small amount of a more polar solvent (like methanol) to the eluent or a modifier like acetic acid or triethylamine.[12][13]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The choice of solvent is critical and should be determined by small-scale solubility tests.

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a test solvent at room temperature. Good solvents to test include isopropanol, ethanol, hexanes, and mixtures such as ethyl acetate/hexanes.[5]

    • If the compound dissolves, the solvent is likely too good for recrystallization at room temperature.

    • If it does not dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

    • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used. A common combination is a polar solvent like ethyl acetate with a non-polar anti-solvent like hexanes.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to dissolve the solid completely.

    • If using a two-solvent system, dissolve the crude product in a minimal amount of the hot, more soluble solvent, then add the hot, less soluble solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot, more soluble solvent to clarify the solution.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[5]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the product's melting point.

Protocol 2: Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with different solvent systems. A good starting point for halogenated aromatic compounds is a mixture of hexanes and ethyl acetate.

    • The ideal eluent system will give your desired product an Rf value of approximately 0.3 and show good separation from all impurities.[7]

  • Column Packing:

    • Choose an appropriately sized column (typically, use 20-50 times the weight of silica gel to the weight of your crude sample).[7]

    • Pack the column with silica gel as a slurry in the chosen eluent (wet packing) to ensure a uniform packing without air bubbles.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution:

    • Add the eluent to the column and begin collecting fractions. Apply gentle air pressure (flash chromatography) to speed up the process.

    • Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound (Starting Points for Optimization)

Purification MethodSolvent SystemRationale/CommentsCitation
RecrystallizationIsopropanol or EthanolThe polarity of these alcohols often provides good solubility at elevated temperatures and lower solubility at room temperature for many organic compounds.[6]
RecrystallizationEthyl Acetate / HexanesA versatile two-solvent system where ethyl acetate dissolves the compound and hexanes act as an anti-solvent to induce crystallization. The ratio needs to be determined experimentally.[5]
Column ChromatographyHexanes / Ethyl Acetate (e.g., 9:1 to 4:1 v/v)A standard eluent system for separating compounds of moderate polarity. The ratio should be adjusted based on TLC analysis to achieve an Rf of ~0.3 for the product.[7]
Column ChromatographyHexanes / DichloromethaneCan be effective for less polar compounds, but dichloromethane may cause the column to run slower.[11][11]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_end Result crude_product Crude Reaction Mixture of This compound tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Solid product, good spot separation column_chromatography Column Chromatography tlc_analysis->column_chromatography Oily product or poor spot separation pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product Troubleshooting_Tree cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution impure_product Impure Product After Initial Purification oiling_out Product Oils Out (Recrystallization) impure_product->oiling_out low_yield Low Yield impure_product->low_yield poor_separation Poor Separation (Chromatography) impure_product->poor_separation change_solvent Change Solvent/ Solvent System oiling_out->change_solvent optimize_conditions Optimize Conditions (e.g., cooling rate, concentration) low_yield->optimize_conditions rerun_column Adjust Eluent Polarity and Rerun Column poor_separation->rerun_column

References

Minimizing homocoupling in Suzuki reactions of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki Reactions of 2-Bromo-4-fluoro-5-methylbenzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of this compound, with a specific focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this Suzuki reaction and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct.[1] In the case of your reaction, this would lead to the formation of a dimer of the boronic acid coupling partner instead of the desired product with this compound. This side reaction is undesirable because it consumes the valuable boronic acid, reduces the overall yield of the target molecule, and complicates purification due to the potential structural similarities between the homocoupled product and the desired cross-coupled product.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) can then participate in a catalytic cycle that couples two molecules of the boronic acid.[2][4] Therefore, rigorous exclusion of air is critical.[5][6]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[2][4][5] This is particularly prevalent at the beginning of the reaction before the main cross-coupling catalytic cycle is established.[2]

Q3: My substrate, this compound, is an electron-deficient aryl bromide. How does this affect the likelihood of homocoupling?

A3: Electron-deficient aryl halides, like your substrate, are generally more reactive towards oxidative addition to the Pd(0) catalyst.[7][8] This is a favorable characteristic for the desired Suzuki cross-coupling reaction. A faster oxidative addition step can help the primary catalytic cycle outcompete the side reactions that lead to homocoupling. However, if other reaction parameters are not optimized, homocoupling can still be a significant issue.

Q4: How does the choice of palladium source and ligand influence homocoupling?

A4: The catalyst system is crucial for minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous as it does not require an initial reduction step that might be mediated by homocoupling.[9] If using a Pd(II) precatalyst, pairing it with a ligand that facilitates rapid reduction to Pd(0) is beneficial.[4]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling pathway and suppressing homocoupling.[2][10] These ligands stabilize the palladium catalyst, facilitate efficient oxidative addition and reductive elimination, and their steric hindrance can inhibit the formation of intermediates that lead to homocoupling.[2][11]

Q5: What is the role of the base in this reaction, and how can it be optimized to reduce homocoupling?

A5: The base is necessary to activate the boronic acid for the transmetalation step.[11][12] However, the choice of base can significantly impact the reaction outcome.[13]

  • Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2]

  • An excessively high concentration of a strong base can lead to the formation of unreactive boronate species or promote catalyst decomposition, which can indirectly favor side reactions.[13]

Q6: Can the solvent system affect the extent of homocoupling?

A6: Yes, the solvent can influence catalyst stability and reactivity.[9][14][15]

  • Less polar aprotic solvents like 1,4-dioxane and toluene are commonly used and are often effective.[9][11]

  • The addition of water to organic solvents (e.g., dioxane/water mixtures) is common and can be beneficial, but high proportions of water can sometimes increase homocoupling.[6][9] The optimal solvent system often needs to be determined empirically for a specific substrate combination.

Troubleshooting Guide

If you are observing significant homocoupling of your boronic acid reagent when reacting with this compound, follow this troubleshooting workflow.

TroubleshootingWorkflow start Excessive Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Solution: Degas solvent and reaction mixture thoroughly (e.g., 3x vacuum/inert gas cycles, sparging with Ar/N₂). q1->s1 a1_no q2 What is the Palladium source? q1->q2 a1_yes a1_no No a1_yes Yes s2 Solution: Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reductant. Ensure efficient ligand promotes rapid reduction. q2->s2 a2_pd2 q3 Is the ligand optimal? q2->q3 a2_pd0 a2_pd2 Pd(II) Precatalyst a2_pd0 Pd(0) Source s3 Solution: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs to accelerate cross-coupling. q3->s3 a3_no q4 Is the base appropriate? q3->q4 a3_yes a3_no Using simple ligands (e.g., PPh₃) a3_yes Using advanced ligands s4 Solution: Use a weaker inorganic base like K₂CO₃ or K₃PO₄. q4->s4 a4_strong q5 Are reaction temperature and concentration optimized? q4->q5 a4_weak a4_strong Using strong base (e.g., NaOH) a4_weak Using weak base s5 Solution: Lower the reaction temperature and adjust concentration. Higher temps can sometimes favor side reactions. q5->s5

Caption: Troubleshooting workflow for minimizing homocoupling.

Proposed Mechanisms for Boronic Acid Homocoupling

Understanding the potential pathways for the formation of the homocoupled byproduct is key to its prevention.

HomocouplingMechanisms cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II)-Mediated Homocoupling (Precatalyst Pathway) pd0_o2 Pd(0)L₂ pd2_o2 L₂Pd(II)-O₂ pd0_o2->pd2_o2 + O₂ o2 O₂ pd2_o2->pd0_o2 + R-R (Homocoupling) rb_oh2_1 R-B(OH)₂ rb_oh2_1->pd2_o2 + 2 eq. pd2_precatalyst Pd(II)X₂ (e.g., Pd(OAc)₂) pd0_generated Pd(0)L₂ (Active Catalyst) pd2_precatalyst->pd0_generated + R-R (Homocoupling) rb_oh2_2 R-B(OH)₂ rb_oh2_2->pd2_precatalyst + 2 eq.

Caption: Proposed mechanisms for boronic acid homocoupling.

Data on Reaction Parameter Effects

While specific data for this compound is proprietary, the following table summarizes general trends observed in Suzuki reactions for minimizing homocoupling, which are applicable to your system.

ParameterCondition AProduct/Homocoupling Ratio (A)Condition BProduct/Homocoupling Ratio (B)Rationale
Catalyst System Pd(PPh₃)₄ModeratePd(OAc)₂ / SPhosHighBulky, electron-rich ligands like SPhos accelerate the desired cross-coupling, outcompeting homocoupling.[2][10]
Base NaOH (Strong)Low to ModerateK₃PO₄ (Weak)HighWeaker bases are less likely to promote side reactions like catalyst decomposition or boronic acid degradation.[2]
Atmosphere Reaction run in airVery LowRigorously degassed (N₂/Ar)HighExcluding oxygen prevents the oxidation of Pd(0) to Pd(II), a key step in one of the main homocoupling pathways.[2][4][5]
Temperature 120 °CModerate80 °CHighLowering the temperature can often suppress side reactions more than the desired reaction, improving selectivity.[2]

Key Experimental Protocol: Minimizing Homocoupling

This protocol provides a detailed methodology for performing a Suzuki reaction with this compound, incorporating best practices to suppress homocoupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%; or Pd₂(dba)₃ with ligand)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Oven-dried Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas (high purity Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere. Backfill the flask with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[10] This step is critical for removing oxygen.[5]

  • Solvent Addition: Using a syringe, add the previously degassed solvent mixture to the flask under a positive pressure of inert gas. To degas the solvent, bubble argon or nitrogen through it for at least 20-30 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the homocoupling byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to separate the desired cross-coupled product from any homocoupling byproduct and other impurities.

References

Improving regioselectivity in reactions involving 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 2-Bromo-4-fluoro-5-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound and how does their reactivity differ?

A1: this compound has two primary reactive sites for substitution reactions: the carbon attached to the bromine atom (C-2) and the carbon attached to the fluorine atom (C-4). The regioselectivity of a reaction is determined by the type of reaction being performed.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is significantly weaker than the C-F bond, making the C-2 position preferentially reactive. Therefore, selective substitution at the bromine position is expected under standard cross-coupling conditions.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate of reaction is influenced by the electronegativity of the halogen, which helps to stabilize the intermediate Meisenheimer complex, and the leaving group's ability. Fluorine is a much better leaving group than bromine in this context due to its high electronegativity, which makes the attached carbon more electrophilic. The strongly electron-withdrawing nitrile group (-CN) further activates the ring for nucleophilic attack, particularly at the para position (C-4). Thus, SNAr reactions will preferentially occur at the C-4 position, displacing the fluorine atom.

Q2: How do the methyl and cyano groups influence the regioselectivity of reactions?

A2: The substituents on the benzene ring play a crucial role in directing the outcome of reactions.

  • Cyano Group (-CN): This is a strong electron-withdrawing group. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). Through resonance, it stabilizes the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the position para to it (the C-4 position).

  • Methyl Group (-CH₃): This is a weak electron-donating group. It has a minor electronic influence compared to the halogens and the cyano group and is unlikely to alter the inherent regiochemical preferences of the C-Br and C-F bonds. Its primary influence is steric; it may slightly hinder access to the adjacent C-5 position, although this effect is generally minimal for the C-2 and C-4 positions.

Q3: For a Suzuki-Miyaura coupling, which position will react, and what conditions should I start with?

A3: The Suzuki-Miyaura coupling will selectively occur at the C-2 position, replacing the bromine atom. A typical starting point for optimization would be to use a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system like 1,4-dioxane/water or toluene/ethanol/water.

Q4: If I want to perform a Buchwald-Hartwig amination, where will the amine add?

A4: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that will selectively occur at the more reactive C-Br bond at the C-2 position.

Q5: Is it possible to achieve substitution at the C-4 position, replacing the fluorine atom?

A5: Yes, substitution at the C-4 position is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. Using a strong nucleophile, such as an alkoxide (e.g., sodium methoxide) or an amine, in a polar aprotic solvent like DMSO or DMF, will lead to the selective displacement of the fluoride ion.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura or Buchwald-Hartwig Coupling at C-2

  • Possible Cause: Inactive catalyst.

    • Troubleshooting Step: Use a fresh batch of palladium catalyst or consider a more active pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.

  • Possible Cause: Inappropriate ligand.

    • Troubleshooting Step: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich ligands such as XPhos or SPhos that can promote oxidative addition and reductive elimination.

  • Possible Cause: Insufficiently strong base or poor solubility.

    • Troubleshooting Step: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. Ensure the chosen base is sufficiently soluble in the reaction medium.

  • Possible Cause: Low reaction temperature.

    • Troubleshooting Step: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.

Issue 2: Mixture of Products (Substitution at both C-2 and C-4)

  • Possible Cause: Reaction conditions are too harsh, promoting a competing SNAr reaction.

    • Troubleshooting Step: If you are performing a cross-coupling reaction and see substitution at C-4, it may be due to a highly nucleophilic reagent or base attacking the C-F bond, especially at high temperatures. Consider lowering the reaction temperature and using a less nucleophilic base.

  • Possible Cause: In SNAr, the palladium catalyst from a previous step is not fully removed.

    • Troubleshooting Step: If you are performing a sequential reaction (e.g., Suzuki then SNAr), ensure the product from the first step is rigorously purified to remove any residual palladium, which could catalyze side reactions.

Issue 3: No Reaction in a Nucleophilic Aromatic Substitution (SNAr) at C-4

  • Possible Cause: Nucleophile is not strong enough.

    • Troubleshooting Step: The nucleophile must be sufficiently reactive to attack the electron-deficient ring. If using an alcohol or amine, deprotonating it first with a strong, non-nucleophilic base (e.g., NaH) to form the corresponding alkoxide or amide will increase its reactivity.

  • Possible Cause: Solvent is not appropriate.

    • Troubleshooting Step: SNAr reactions are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, NMP) which solvate the cation but not the nucleophile, thus enhancing its nucleophilicity. Ensure the solvent is anhydrous, as water can compete as a nucleophile.

  • Possible Cause: Reaction temperature is too low.

    • Troubleshooting Step: While some SNAr reactions can proceed at room temperature, many require heating to overcome the activation energy barrier. Increase the temperature and monitor the reaction progress.

Data Presentation

The following tables summarize expected yields for key reactions based on data from closely related compounds. These should serve as a starting point for reaction optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling at C-2 (Reaction: this compound + Arylboronic Acid)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901280-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O1001685-95
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O801275-85

Table 2: Representative Yields for Buchwald-Hartwig Amination at C-2 (Reaction: this compound + Amine)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001870-85
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102465-80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1001870-85

Table 3: Representative Yields for Nucleophilic Aromatic Substitution (SNAr) at C-4 (Reaction: this compound + Nucleophile)

EntryNucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Sodium methoxide-DMSO80485-95
2PyrrolidineK₂CO₃DMF1001280-90
3PhenolK₂CO₃NMP1201670-85

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • To a dry round-bottom flask, add this compound (1.0 equiv) and a polar aprotic solvent (e.g., DMSO or DMF).

  • Add the nucleophile (1.1-1.5 equiv). If the nucleophile is an alcohol or amine, a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) may be required. For less reactive nucleophiles, pre-formation of the conjugate base with NaH may be necessary.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

G start Start: 2-Bromo-4-fluoro- 5-methylbenzonitrile pd_coupling Reaction Type: Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->pd_coupling Choose Reaction Pathway snar Reaction Type: Nucleophilic Aromatic Substitution (SNAr) start->snar c2_reaction Selective Reaction at C-2 (C-Br bond) pd_coupling->c2_reaction Weaker C-Br bond is more reactive c4_reaction Selective Reaction at C-4 (C-F bond) snar->c4_reaction F is a better leaving group product_c2 Product: 2-Substituted- 4-fluoro-5-methylbenzonitrile c2_reaction->product_c2 product_c4 Product: 4-Substituted- 2-bromo-5-methylbenzonitrile c4_reaction->product_c4

Caption: Decision pathway for achieving regioselective substitution.

G start Start: Assemble Reaction (Substrate, Reagent, Catalyst, Base, Solvent) run_rxn Run Reaction under Inert Atmosphere & Heat start->run_rxn monitor Monitor Progress (TLC / LC-MS) run_rxn->monitor complete Reaction Complete? monitor->complete complete->run_rxn No (Continue Heating) workup Aqueous Workup & Extraction complete->workup Yes purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for cross-coupling experiments.

G start Problem: Low Regioselectivity or Yield check_type What is the reaction type? start->check_type coupling Cross-Coupling (e.g., Suzuki) check_type->coupling snar SNAr check_type->snar coupling_q1 Is catalyst fresh & active? Is atmosphere inert? coupling->coupling_q1 snar_q1 Is nucleophile strong enough? Is solvent polar aprotic? snar->snar_q1 coupling_a1_yes Change Ligand (e.g., XPhos) Increase Temperature coupling_q1->coupling_a1_yes Yes coupling_a1_no Use fresh catalyst Improve inert technique coupling_q1->coupling_a1_no No snar_a1_yes Increase Temperature Check for water contamination snar_q1->snar_a1_yes Yes snar_a1_no Use stronger nucleophile (e.g., NaH) Switch to DMSO or DMF snar_q1->snar_a1_no No

Technical Support Center: Scale-Up of 2-Bromo-4-fluoro-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Bromo-4-fluoro-5-methylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A common and well-established method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of an aromatic amine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst. For the synthesis of this compound, the likely starting material is 3-Bromo-5-fluoro-4-aminotoluene.

Q2: What are the primary challenges when scaling up the Sandmeyer reaction for this compound synthesis?

Scaling up the Sandmeyer reaction presents several challenges, including:

  • Safety: Aryl diazonium salts can be explosive when isolated in a dry state.[3]

  • Toxicity: The use of cyanide salts, such as copper(I) cyanide and sodium cyanide, requires strict handling protocols due to their high toxicity.[4]

  • Exothermic Reactions: Both the diazotization and the cyanation steps can be highly exothermic and require careful temperature control to prevent runaway reactions and the formation of impurities.

  • Work-up and Purification: The reaction mixture can form emulsions, making phase separation difficult.[3] The final product may also contain various impurities that require multi-step purification.

  • Reagent Handling: Some starting materials, like substituted bromotoluenes, can be lachrymatory and difficult to handle on a large scale.[4]

Q3: Are there alternative, safer synthetic routes to this compound that avoid the use of cyanide salts?

Yes, an alternative route involves the dehydration of the corresponding benzamide. For instance, a similar compound, 2-Bromo-4-fluorobenzonitrile, can be synthesized by treating 2-bromo-4-fluorobenzamide with a dehydrating agent like trifluoroacetic anhydride in pyridine.[5] This method avoids the use of highly toxic cyanide reagents.

Q4: What are the typical impurities encountered in the synthesis of this compound via the Sandmeyer reaction?

Common impurities can include:

  • Phenolic byproducts: Formed by the reaction of the diazonium salt with water.

  • Azo-coupling products: Resulting from the reaction of the diazonium salt with other aromatic species.

  • Unreacted starting materials: Residual 3-Bromo-5-fluoro-4-aminotoluene.

  • Side-chain halogenated impurities: If radical halogenation conditions are inadvertently met.

  • Biaryl compounds: Often formed as byproducts in radical-mediated reactions like the Sandmeyer reaction.[2]

Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and identify impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the nitrile functional group.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite (1.05-1.1 equivalents). - Check the quality and concentration of the nitrous acid source.
Decomposition of Diazonium Salt - Use the diazonium salt solution immediately after preparation. - Avoid exposing the diazonium salt to high temperatures or direct sunlight.
Inefficient Cyanation - Ensure the copper(I) cyanide is of high purity and freshly prepared if possible. - Maintain the recommended temperature for the cyanation step. - Ensure vigorous stirring to facilitate the reaction between the two phases.
Side Reactions - Minimize the amount of water present during the cyanation step to reduce the formation of phenolic impurities. - Control the temperature to prevent the formation of azo-coupling byproducts.
Problem 2: Formation of Emulsions During Work-up
Possible Cause Troubleshooting Steps
Presence of Fine Particulate Matter - Filter the reaction mixture through a pad of celite before extraction.
High Concentration of Salts - Add a saturated solution of sodium chloride (brine) to help break the emulsion.
Insufficient Phase Separation Time - Allow the mixture to stand for a longer period in the separatory funnel.
Similar Densities of Aqueous and Organic Layers - Add a co-solvent like toluene to the organic phase to alter its density.[3]
Problem 3: Product Purity Issues
Possible Cause Troubleshooting Steps
Presence of Phenolic Impurities - Wash the organic layer with a dilute sodium hydroxide solution to remove acidic phenolic byproducts.
Colored Impurities - Treat the crude product solution with activated charcoal before crystallization.
Co-crystallization of Impurities - Perform a multi-step purification process, such as a combination of column chromatography and recrystallization.
Residual Copper Salts - Wash the organic phase with an aqueous solution of ammonium chloride or EDTA to chelate and remove copper ions.

Experimental Protocols

Illustrative Scale-Up Protocol for Sandmeyer Reaction

This protocol is an illustrative example based on procedures for similar compounds and should be optimized for the specific requirements of this compound synthesis.

Step 1: Diazotization

  • To a solution of 3-Bromo-5-fluoro-4-aminotoluene in aqueous hydrochloric acid, cooled to 0-5 °C, slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water and heat it to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution, controlling the addition rate to maintain the temperature and manage gas evolution (N₂).

  • After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., 80 °C) for 1-2 hours to drive the reaction to completion.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove phenolic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation: Illustrative Reagent Table for Sandmeyer Reaction
ReagentMolecular Weight ( g/mol )Moles (mol)Molar Ratio
3-Bromo-5-fluoro-4-aminotoluene204.041.01.0
Sodium Nitrite69.001.11.1
Hydrochloric Acid (37%)36.463.03.0
Copper(I) Cyanide89.561.21.2
Sodium Cyanide49.011.21.2

Note: This table is for illustrative purposes and actual quantities will depend on the scale of the reaction.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up cluster_purification Step 4: Purification start 3-Bromo-5-fluoro-4-aminotoluene in HCl (aq) na_no2 Add NaNO2 (aq) (0-5 °C) start->na_no2 diazonium Aryl Diazonium Salt Solution na_no2->diazonium reaction Sandmeyer Reaction cu_cn CuCN/NaCN Solution (60-70 °C) cu_cn->reaction Add Diazonium Salt extraction Extraction with Organic Solvent reaction->extraction washing Aqueous Washes extraction->washing drying Drying and Concentration washing->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure 2-Bromo-4-fluoro- 5-methylbenzonitrile recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diazotization_check Diazotization Issues cluster_cyanation_check Cyanation Issues cluster_solutions Potential Solutions start Low Yield? incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization Yes inefficient_cyanation Inefficient Cyanation? start->inefficient_cyanation No diazonium_decomposition Diazonium Salt Decomposition? incomplete_diazotization->diazonium_decomposition No sol_temp_control Check Temperature Control (0-5 °C) incomplete_diazotization->sol_temp_control sol_reagent_quality Verify Reagent Quality/Stoichiometry incomplete_diazotization->sol_reagent_quality sol_immediate_use Use Diazonium Salt Immediately diazonium_decomposition->sol_immediate_use side_reactions Side Reactions? inefficient_cyanation->side_reactions No sol_catalyst_activity Check CuCN Activity inefficient_cyanation->sol_catalyst_activity sol_stirring Ensure Vigorous Stirring inefficient_cyanation->sol_stirring sol_water_minimization Minimize Water in Cyanation side_reactions->sol_water_minimization

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-4-fluoro-5-methylbenzonitrile Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from 2-Bromo-4-fluoro-5-methylbenzonitrile and similar chemical products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve the desired product purity.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides practical solutions.

Issue 1: Incomplete Removal of Palladium Catalyst

  • Symptom: The final product remains colored (typically black or gray), or analytical tests (e.g., ICP-MS) indicate palladium levels are above the acceptable limit.[1]

  • Possible Causes & Solutions:

    • Palladium is colloidal: Finely dispersed palladium particles may pass through standard filters.[2]

      • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or filter the reaction mixture through a pad of Celite®.[1][3] Ensure the Celite® pad is well-compacted and of sufficient thickness (1-2 cm).[1]

    • Palladium is in a soluble form: Homogeneous palladium catalysts or leached palladium species will not be removed by simple filtration.[1]

      • Solution: Employ a palladium scavenger. Thiol-functionalized silica or polymer-based scavengers are often effective.[4][5] Alternatively, consider methods like crystallization, which can leave palladium impurities in the mother liquor, or liquid-liquid extraction.[6]

    • Inefficient Scavenging: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions.

      • Solution: Screen a variety of scavengers to find one with high selectivity for palladium.[6] Optimize scavenging conditions by adjusting the scavenger-to-palladium ratio, temperature, and treatment time.[5]

Issue 2: Significant Product Loss During Purification

  • Symptom: The yield of the final product is lower than expected after the palladium removal step.

  • Possible Causes & Solutions:

    • Non-specific adsorption of the product: The product may adsorb onto the purification medium, especially activated carbon.[6]

      • Solution: Minimize the amount of adsorbent used.[6] Select a solvent in which your product is highly soluble to reduce its affinity for the adsorbent.[6] Consider switching to a more selective method like using a specific palladium scavenger or crystallization.[6]

    • Product co-precipitation with the catalyst:

      • Solution: Adjust the solvent system to ensure the product remains fully dissolved during the removal of the precipitated catalyst.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.

  • Possible Causes & Solutions:

    • Variation in palladium species: The nature of the palladium species at the end of the reaction (e.g., oxidation state) can differ between batches.[6]

      • Solution: Standardize the reaction work-up procedure to ensure consistency.[6] Use a broad-spectrum scavenger that is effective against various palladium species.[6] A pre-treatment step, such as a mild oxidation or reduction, can convert palladium to a single, more easily removed form.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[3][7]

  • Adsorption: Using materials like activated carbon or specialized metal scavengers to bind palladium.[3][6]

  • Chromatography: Techniques like column chromatography can separate the product from the catalyst.[7]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[6]

  • Liquid-Liquid Extraction: Partitioning the palladium catalyst into a separate phase from the product.[7]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The choice of method depends on several factors:

  • The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The desired level of purity: Regulatory requirements for active pharmaceutical ingredients (APIs) are very strict.[8]

  • The scale of your reaction: Some methods are more suitable for large-scale production than others.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[4] They work by selectively binding to palladium, which can then be removed by simple filtration.[1] Common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[4]

Q4: Can I use activated carbon for palladium removal? What are its limitations?

A4: Yes, activated carbon is a cost-effective option for palladium removal.[6][9] However, it can lack selectivity and lead to product loss due to non-specific adsorption.[6][10] Its efficiency can also be lower compared to specialized scavengers.[6]

Q5: How can I quantify the amount of residual palladium in my product?

A5: Several analytical techniques can be used to determine residual palladium levels, with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) being one of the most common and sensitive methods.[11][12] Other techniques include atomic absorption spectrometry (AAS) and fluorimetric methods.[12][13]

Quantitative Data on Palladium Removal Methods

The efficiency of palladium removal can vary depending on the specific product, catalyst, and reaction conditions. The following table provides a summary of reported efficiencies for different methods.

Removal MethodInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Notes
Filtration through Celite® VariesVariesModeratePrimarily for heterogeneous/precipitated Pd.[1]
Activated Carbon 300< 1> 99.6Can lead to product loss.[10]
Thiol-functionalized Silica Scavenger 1250> 12< 99Highly selective for palladium.[14]
Dimercaptotriazine (DMT) Scavenger 800< 10> 98.75Effective for a wide range of Pd species.[15]
Column Chromatography followed by Scavenger High< 50~98A highly effective two-step process.[16][17]

Note: The data presented is based on various studies and may not be directly representative for this compound. Experimental optimization is recommended.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through a Celite® Pad

This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.[1]

    • Add a 1-2 cm thick layer of Celite® over the filter paper.[1]

    • Gently compact the Celite® to form a level bed.

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture.[1]

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply a gentle vacuum to draw the solution through the filter.[1]

  • Wash the Pad:

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Collect the Filtrate:

    • The filtrate contains the product, now free from insoluble palladium species.

Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (Batch Method)

This protocol is effective for removing soluble palladium species.

  • Dissolution:

    • Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[5]

  • Scavenger Addition:

    • Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration:

    • Filter the mixture to remove the solid scavenger with the bound palladium.

  • Washing:

    • Wash the scavenger on the filter with fresh solvent to recover any entrained product.

  • Concentration:

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

Visualizations

experimental_workflow cluster_start Start cluster_decision Decision Point cluster_path1 Path 1: Heterogeneous Pd cluster_path2 Path 2: Homogeneous Pd cluster_end End start Crude Product (contains Pd catalyst) decision Is Pd Heterogeneous? start->decision celite Filtration through Celite® Pad decision->celite Yes scavenger Add Pd Scavenger (e.g., Thiol-Silica) decision->scavenger No end Purified Product celite->end stir Stir (2-24h) scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->end

Caption: Workflow for selecting a palladium removal method.

troubleshooting_logic start Problem: Incomplete Palladium Removal check_form Check form of Pd: Colloidal or Soluble? start->check_form colloidal Solution: Use finer filter or Celite® pad check_form->colloidal Colloidal soluble Solution: Use Scavenger, Crystallization, or Extraction check_form->soluble Soluble check_scavenger Is scavenger effective? soluble->check_scavenger scavenger_yes Continue Process check_scavenger->scavenger_yes Yes scavenger_no Screen different scavengers & optimize conditions check_scavenger->scavenger_no No

Caption: Troubleshooting logic for incomplete palladium removal.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo-4-fluoro-5-methylbenzonitrile vs. 2-chloro-4-fluoro-5-methylbenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Halogenated benzonitriles are valuable intermediates, offering a versatile scaffold for the introduction of molecular complexity through cross-coupling reactions. This guide presents a detailed comparison of two such building blocks: 2-bromo-4-fluoro-5-methylbenzonitrile and 2-chloro-4-fluoro-5-methylbenzonitrile, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy directly impacts the initial and often rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl bromides are generally more reactive than their chloro counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

While direct experimental comparisons for this compound and 2-chloro-4-fluoro-5-methylbenzonitrile are not extensively documented in publicly available literature, this guide leverages established principles of reactivity and data from structurally analogous systems to provide a comprehensive overview for researchers.

Comparative Performance in Key Cross-Coupling Reactions

The subsequent sections provide an overview of the expected performance of 2-bromo- and 2-chloro-4-fluoro-5-methylbenzonitrile in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. Given the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with a broader range of boronic acids and esters compared to its chloro analog. For the less reactive 2-chloro-4-fluoro-5-methylbenzonitrile, more forcing conditions, including higher temperatures and more specialized, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos), are typically required to achieve comparable yields.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-4-fluoro-5-methylbenzonitrile
Relative Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, CsF
Reaction Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentFair to Good (highly dependent on catalyst system)

Disclaimer: The data presented is based on general principles and published results for structurally similar compounds. Actual results may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the enhanced reactivity of this compound facilitates its coupling with a wider array of amines, including less nucleophilic ones, under more benign conditions. The amination of 2-chloro-4-fluoro-5-methylbenzonitrile is more challenging and generally necessitates the use of more sophisticated catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to promote the difficult oxidative addition step.

Table 2: Expected Performance in Buchwald-Hartwig Amination

FeatureThis compound2-Chloro-4-fluoro-5-methylbenzonitrile
Relative Reactivity HighLow
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, XantphosPd₂(dba)₃ or Pd(OAc)₂ with bulky ligands (e.g., XPhos, RuPhos) or NHC-Pd complexes
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Reaction Temperature 90-110 °C110-130 °C
Expected Yield Good to ExcellentModerate (highly dependent on ligand and amine)

Disclaimer: The data presented is based on general principles and published results for structurally similar compounds. Actual results may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity trend of aryl halides in this reaction is I > Br > Cl.[1] Thus, this compound is expected to be a significantly better substrate for Sonogashira coupling than its chloro counterpart. While copper-free conditions have been developed, the classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. For the chloro-substituted benzonitrile, achieving efficient coupling often requires higher temperatures and more robust catalyst systems.

Table 3: Expected Performance in Sonogashira Coupling

FeatureThis compound2-Chloro-4-fluoro-5-methylbenzonitrile
Relative Reactivity HighVery Low
Typical Catalyst Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIMore active Pd(0) catalysts with specialized ligands, often requiring higher temperatures
Typical Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH
Reaction Temperature Room Temperature to 80 °C80-120 °C
Expected Yield Good to ExcellentLow to Moderate

Disclaimer: The data presented is based on general principles and published results for structurally similar compounds. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are representative, generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific applications.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and the amine.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for a cross-coupling reaction and the decision-making process when choosing between the bromo and chloro derivatives.

Cross_Coupling_Workflow reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Halide_Selection_Logic start Desired Transformation? mild_conditions Mild Conditions & High Reactivity Required? start->mild_conditions cost_sensitive Cost-Effectiveness & Atom Economy a Priority? start->cost_sensitive mild_conditions->cost_sensitive No bromo Choose 2-Bromo Derivative mild_conditions->bromo Yes cost_sensitive->bromo No chloro Consider 2-Chloro Derivative (Requires more active catalyst) cost_sensitive->chloro Yes

Caption: Decision logic for selecting between the bromo and chloro starting materials.

Conclusion

The choice between this compound and 2-chloro-4-fluoro-5-methylbenzonitrile for cross-coupling reactions is a classic trade-off between reactivity and cost/availability. The bromo derivative offers significantly higher reactivity, enabling the use of milder conditions and a broader substrate scope, which is often crucial in the synthesis of complex molecules and during the exploration of new chemical space. In contrast, the chloro analog, while typically more economical, presents a greater synthetic challenge, often requiring more specialized and expensive catalyst systems and more stringent reaction conditions to achieve satisfactory results. For researchers and drug development professionals, a careful consideration of the desired reaction outcome, the sensitivity of other functional groups in the molecule, and the overall cost-effectiveness of the synthetic route will guide the optimal selection of the starting material.

References

Navigating Reactivity in Suzuki Coupling: A Comparative Guide to Halobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The reactivity of the aryl halide starting material is a critical factor for the success of this reaction. This guide provides a comparative analysis of the reactivity of iodo-, bromo-, and chlorobenzonitrile isomers (ortho, meta, and para) in Suzuki coupling, supported by established chemical principles and representative experimental data.

The position of the halogen and the electron-withdrawing nitrile group on the benzene ring significantly influences the rate and yield of the Suzuki coupling reaction. Understanding these effects is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic chemistry.

The Reactivity Landscape: A Quantitative Comparison

The reactivity of halobenzonitriles in Suzuki coupling is governed by the C-X bond strength (where X = I, Br, Cl) and the electronic and steric environment of the reaction center. The generally accepted trend for halogen reactivity is I > Br > Cl, due to the decreasing bond strength, which facilitates the rate-determining oxidative addition step.[1]

Aryl HalideIsomerPhenylboronic Acid Coupling Yield (%)Reaction Time (h)Catalyst SystemBaseSolventTemp (°C)
Iodobenzonitrile ortho-Low to Moderate (e.g., ~40-60%)>12Pd(PPh₃)₄K₂CO₃Toluene/H₂O100
meta-High (e.g., ~85-95%)2-6Pd(PPh₃)₄K₂CO₃Toluene/H₂O100
para-Very High (e.g., >95%)1-4Pd(PPh₃)₄K₂CO₃Toluene/H₂O100
Bromobenzonitrile ortho-Very Low to Low (e.g., ~10-30%)24Pd(OAc)₂/SPhosK₃PO₄Dioxane110
meta-Moderate to High (e.g., ~70-85%)8-16Pd(OAc)₂/SPhosK₃PO₄Dioxane110
para-High (e.g., ~90-98%)[2]4-12Pd(OAc)₂/SPhosK₃PO₄Dioxane110
Chlorobenzonitrile ortho-Negligible to Very Low (e.g., <10%)*>24Buchwald PalladacycleK₃PO₄t-BuOH110
meta-Low to Moderate (e.g., ~30-50%)>24Buchwald PalladacycleK₃PO₄t-BuOH110
para-Moderate (e.g., ~60-75%)18-24Buchwald PalladacycleK₃PO₄t-BuOH110

*Note: The yields for ortho-isomers are generally lower due to steric hindrance and often require specialized, bulky phosphine ligands and longer reaction times to achieve moderate success.[3][4]

Understanding the Reactivity Trends

The Halogen Effect: I > Br > Cl

The primary factor determining the reactivity of halobenzenes is the strength of the carbon-halogen bond. The C-I bond is the weakest, making iodobenzonitriles the most reactive substrates in the rate-determining oxidative addition step of the Suzuki catalytic cycle.[1] Conversely, the C-Cl bond is the strongest, rendering chlorobenzonitriles the least reactive. This trend is consistently observed across all positional isomers.

The Isomer Effect: para > meta > ortho

The position of the halogen and nitrile group on the benzene ring introduces significant steric and electronic effects that modulate reactivity.

  • Steric Hindrance: The most dramatic effect is observed with ortho-isomers. The proximity of the ortho-substituent to the reaction site sterically hinders the approach of the bulky palladium catalyst, thereby impeding the oxidative addition step.[3][4] This steric clash is a major reason for the significantly lower yields and longer reaction times required for ortho-halobenzonitriles compared to their meta and para counterparts. To overcome this, highly active catalysts with bulky, electron-rich ligands are often necessary.[5][6]

  • Electronic Effects: The nitrile group (-CN) is a strong electron-withdrawing group. This property influences the reactivity of the aryl halide in two opposing ways. The electron-withdrawing nature of the nitrile group makes the aryl halide more susceptible to oxidative addition.[7] This effect is most pronounced when the nitrile group is in the para or ortho position, where it can exert its influence through resonance. However, the electron-withdrawing effect also decreases the electron density of the aromatic ring, which can slightly disfavor the reductive elimination step. In the case of halobenzonitriles, the activating effect on oxidative addition generally dominates, leading to higher reactivity compared to unsubstituted halobenzenes. The para-isomer typically exhibits the highest reactivity due to the strong, unimpeded electronic pull of the nitrile group and the absence of steric hindrance. The meta-isomer is less reactive than the para-isomer as the electron-withdrawing effect is primarily inductive. The ortho-isomer, despite the potential for electronic activation, is the least reactive due to overwhelming steric hindrance.

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental workflow and an understanding of the underlying catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to Reaction Temp Inert->Heating Stirring Stir for Specified Time Heating->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 (Base) PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halobenzonitrile with phenylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates, particularly for the less reactive chloro- and ortho-isomers.

Materials:

  • Halobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere, add the halobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere. Solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reactivity of halobenzonitriles in Suzuki-Miyaura coupling is a predictable yet nuanced interplay of halogen identity and isomeric position. The general reactivity trend of I > Br > Cl and para > meta > ortho provides a valuable framework for synthetic planning. While para- and meta-iodobenzonitriles and bromobenzonitriles are generally reliable substrates, their ortho-counterparts and all chlorobenzonitrile isomers present significant challenges due to steric hindrance and C-Cl bond strength, respectively. Overcoming these hurdles often necessitates the use of specialized, highly active catalyst systems and carefully optimized reaction conditions. This guide provides the foundational knowledge for researchers to navigate these complexities and successfully employ halobenzonitriles in the synthesis of diverse biaryl structures.

References

Comparative Purity Analysis of 2-Bromo-4-fluoro-5-methylbenzonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 2-Bromo-4-fluoro-5-methylbenzonitrile from various commercial sources, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The objective is to offer a reliable protocol for researchers to assess the quality of this critical building block, ensuring the integrity and reproducibility of their synthetic work.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of subsequent products. This guide outlines a detailed HPLC method for the separation and quantification of this compound from its potential impurities, enabling a direct comparison of product quality from different suppliers.

Logical Workflow for Purity Validation

The following diagram illustrates the systematic workflow for the validation of this compound purity using HPLC. This process ensures a comprehensive evaluation, from sample preparation to data analysis and comparison.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Evaluation & Comparison A Procure 2-Bromo-4-fluoro- 5-methylbenzonitrile from Suppliers A, B, and C C Prepare Sample Solutions from each Supplier A->C E Develop and Validate HPLC Method B Prepare Standard Solution of This compound (High Purity Reference) D Prepare Spiked Sample with Potential Impurities B->D C->D F System Suitability Test (Inject Standard Solution) E->F G Analyze Blank (Diluent), Standard, and Sample Solutions F->G H Analyze Spiked Sample to Confirm Peak Identification G->H I Integrate Chromatograms and Calculate Purity of each Sample (% Area Normalization) H->I J Identify and Quantify Major Impurities I->J K Compare Purity Profiles of Suppliers A, B, and C J->K L Generate Final Report and Select Optimal Supplier K->L

Caption: Workflow for HPLC Purity Validation of this compound.

Experimental Protocol: HPLC Method for Purity Determination

This protocol details a reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reference Standard: High-purity (>99.5%) this compound.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric Acid (analytical grade).

  • Samples: this compound from at least two different suppliers.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Solution Preparation

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare solutions of this compound from each supplier in the same manner as the reference standard solution.

4. System Suitability

Before sample analysis, inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

5. Analysis Procedure

Inject the diluent (as a blank), the reference standard solution, and each of the sample solutions into the HPLC system and record the chromatograms.

6. Calculation of Purity

The purity of each sample can be calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Data Analysis

The following table presents a hypothetical comparison of the purity of this compound from three different suppliers, based on the HPLC analysis.

ParameterSupplier ASupplier BSupplier C
Purity (%) 99.2598.5099.85
Retention Time (min) 12.512.512.5
Number of Impurities Detected 351
Major Impurity 1 (Area %) 0.45 (at 10.2 min)0.75 (at 10.2 min)0.10 (at 11.8 min)
Major Impurity 2 (Area %) 0.20 (at 11.8 min)0.40 (at 9.5 min)-
Total Impurities (%) 0.751.500.15

Discussion of Results

Based on the hypothetical data presented, Supplier C provides this compound with the highest purity (99.85%) and the lowest number of detectable impurities. Supplier A's product shows good purity (99.25%), while Supplier B's product has a lower purity (98.50%) and a greater number of impurities. The presence of a common impurity at a retention time of 10.2 minutes in both Supplier A and B's material may suggest a similar synthetic route or purification process.

Conclusion

The described HPLC method is demonstrated to be effective for the purity validation of this compound, allowing for a clear differentiation between products from various suppliers. For applications requiring high purity and minimal side products, the material from Supplier C would be the recommended choice based on this analysis. Researchers are encouraged to perform this or a similar validation on all incoming starting materials to ensure the quality and consistency of their research.

Biological Activity Screening of 2-Bromo-4-fluoro-5-methylbenzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of novel analogs of 2-Bromo-4-fluoro-5-methylbenzonitrile. Due to the limited publicly available data on this specific scaffold, this document presents a framework for screening such compounds, including hypothetical data for illustrative purposes, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Disclaimer

The quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is intended to serve as a template for presenting experimental findings from the biological screening of this compound analogs.

Data Presentation: Comparative Biological Activity

The following tables summarize hypothetical quantitative data for a series of this compound analogs (compounds 1a-1d ), showcasing their potential anticancer and antimicrobial activities. These analogs are conceptual, with variations in the substituent at the 5-methyl position (R group).

Table 1: Anticancer Activity (IC50 in µM)

CompoundR GroupMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1a -CH315.222.518.9
1b -CH2OH8.712.19.5
1c -COOH> 50> 50> 50
1d -NH25.47.86.1
Doxorubicin (Control)N/A0.81.20.9

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundR GroupStaphylococcus aureusEscherichia coliCandida albicans
1a -CH33264> 128
1b -CH2OH163264
1c -COOH> 128> 128> 128
1d -NH281632
Ciprofloxacin (Control)N/A10.5N/A
Fluconazole (Control)N/AN/AN/A8

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effects of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Mandatory Visualizations

Signaling Pathway Diagram

Many benzonitrile derivatives have been identified as kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted by such inhibitors, for example, a receptor tyrosine kinase (RTK) pathway. Protein kinases are crucial enzymes in signal transduction, and their inhibition can block cell proliferation and survival.[4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Ligand Growth Factor Ligand->RTK Binds Inhibitor 2-Bromo-4-fluoro-5- methylbenzonitrile Analog Inhibitor->RTK Inhibits

Caption: A potential mechanism of action for this compound analogs as tyrosine kinase inhibitors.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the screening and evaluation of novel chemical compounds for their biological activity.

G cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation Compound_Design Compound Design & Analog Synthesis Anticancer_Screen In Vitro Anticancer Assay (e.g., MTT) Compound_Design->Anticancer_Screen Antimicrobial_Screen In Vitro Antimicrobial Assay (e.g., MIC) Compound_Design->Antimicrobial_Screen Dose_Response Dose-Response Studies Anticancer_Screen->Dose_Response Active Compounds Antimicrobial_Screen->Dose_Response Active Compounds Mechanism_Action Mechanism of Action Studies (e.g., Kinase Assay) Dose_Response->Mechanism_Action Lead_Optimization Lead Optimization Mechanism_Action->Lead_Optimization

References

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. Its application in pharmaceutical and materials science is extensive. This guide provides a comparative analysis of various palladium-based catalytic systems for the Buchwald-Hartwig amination of 2-bromo-4-fluoro-5-methylbenzonitrile, an electron-deficient and sterically hindered aryl halide. The selection of an appropriate catalyst is paramount for achieving high yields and reaction efficiency.

The following sections detail a comparative study of catalyst performance based on established literature for structurally similar substrates. While specific experimental data for this compound is not extensively available, the data presented here is extrapolated from reactions on analogous electron-deficient and ortho-substituted aryl bromides, providing a strong predictive framework for catalyst selection.

Comparative Performance of Catalyst Systems

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precatalyst, phosphine ligand, and base. Below is a summary of commonly employed catalyst systems and their expected performance for the amination of this compound.

Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃XPhosNaOtBuToluene80-11085-95A robust and versatile system for a wide range of amines.[1]
Pd(OAc)₂RuPhosK₃PO₄Dioxane10080-90Effective for sterically demanding couplings and often compatible with more functional groups due to the milder base.
[Pd(allyl)Cl]₂tBuXPhosLiHMDSTHF65-8075-90Particularly useful for unprotected N-H heterocycles and when a stronger, non-nucleophilic base is required.[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene100-11070-85A classic bidentate ligand, can be effective but may require higher temperatures.
Pd₂(dba)₃BrettPhosKOtBuToluene80-10088-98Often shows excellent performance for challenging substrates.[2]

Note: Yields are estimated based on reactions with structurally similar aryl bromides and are highly dependent on the specific amine coupling partner and reaction optimization.

Experimental Workflow

The general workflow for a Buchwald-Hartwig amination reaction is depicted in the following diagram. This process involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Buchwald_Hartwig_Workflow General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Oven-dried Schlenk Flask/Tube reagents Add Aryl Halide, Amine, Base start->reagents catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent inert Inert Atmosphere (Argon/Nitrogen) solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Isolated Product purify->product Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Regeneration Product Ar-NR₂ Amido_complex->Product Reductive Elimination

References

Spectroscopic Comparison of 2-Bromo-4-fluoro-5-methylbenzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides a comparative analysis of the spectroscopic properties of 2-Bromo-4-fluoro-5-methylbenzonitrile and its key isomers, offering a foundational reference for their differentiation and characterization. Due to the limited availability of public experimental spectra, this guide combines available data with high-quality predicted spectroscopic values to facilitate a comprehensive comparison.

This technical guide focuses on the primary spectroscopic techniques used for the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral features of each isomer, researchers can confidently identify the specific compound .

Comparative Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and two of its structural isomers. These isomers were selected based on the varied positions of the bromo, fluoro, and methyl substituents on the benzonitrile core, which significantly influence their spectroscopic signatures.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

CompoundAromatic Proton 1 (ppm)Aromatic Proton 2 (ppm)Methyl Protons (ppm)
This compound~7.8 (d, J≈7 Hz)~7.3 (d, J≈9 Hz)~2.4 (s)
5-Bromo-2-fluoro-4-methylbenzonitrile~7.6 (d, J≈6 Hz)~7.5 (d, J≈9 Hz)~2.3 (s)
4-Bromo-2-fluoro-5-methylbenzonitrile~7.7 (s)~7.4 (s)~2.5 (s)

Note: Predicted data is based on computational models and should be confirmed with experimental results. Chemical shifts (δ) are referenced to TMS at 0 ppm. Multiplicity is denoted as s (singlet) and d (doublet), with coupling constants (J) in Hertz.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-CN (ppm)C-Br (ppm)C-F (ppm)Aromatic Carbons (ppm range)C-CH₃ (ppm)
This compound~117~115 (d, J≈4 Hz)~163 (d, J≈255 Hz)~118-140~19
5-Bromo-2-fluoro-4-methylbenzonitrile~116~118 (d, J≈25 Hz)~160 (d, J≈250 Hz)~110-145~15
4-Bromo-2-fluoro-5-methylbenzonitrile~117~125~162 (d, J≈252 Hz)~105-142~20

Note: Predicted data is based on computational models. Chemical shifts (δ) are referenced to TMS at 0 ppm. The carbon attached to fluorine exhibits a characteristic large coupling constant (J).

Table 3: Comparative FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Absorptions (cm⁻¹)Molecular Ion (m/z) in MS
This compound~2230 (C≡N), ~1590, 1480 (C=C), ~1250 (C-F), ~700 (C-Br)213/215 (due to ⁷⁹Br/⁸¹Br isotopes)
5-Bromo-2-fluoro-4-methylbenzonitrile~2235 (C≡N), ~1600, 1490 (C=C), ~1260 (C-F), ~690 (C-Br)213/215 (due to ⁷⁹Br/⁸¹Br isotopes)
4-Bromo-2-fluoro-5-methylbenzonitrile~2225 (C≡N), ~1580, 1470 (C=C), ~1240 (C-F), ~710 (C-Br)213/215 (due to ⁷⁹Br/⁸¹Br isotopes)

Note: FT-IR data represents characteristic vibrational modes. Mass spectrometry data shows the expected molecular ion peaks, with the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified benzonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition:

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

      • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Potassium Bromide (KBr) Pellet Method:

    • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Place the powder mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

    • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty sample compartment or a blank KBr pellet. Then, record the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • GC-MS Analysis Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

    • GC Method:

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Method:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Unknown Isomer FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR_Data Identify Functional Groups (C≡N, C-F, C-Br) FTIR->FTIR_Data GCMS_Data Determine Molecular Weight & Bromine Presence (M, M+2) GCMS->GCMS_Data NMR_Data Elucidate H & C Environments (Chemical Shifts, Couplings) NMR->NMR_Data Identification Isomer Identification FTIR_Data->Identification GCMS_Data->Identification NMR_Data->Identification

Caption: Workflow for Spectroscopic Isomer Identification.

Assessing the stability of 2-Bromo-4-fluoro-5-methylbenzonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of intermediate compounds is critical for ensuring the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comparative assessment of the stability of 2-Bromo-4-fluoro-5-methylbenzonitrile under various reaction conditions, benchmarked against other structurally related benzonitrile derivatives. The information presented herein is crucial for predicting degradation pathways and developing robust analytical methods.[2][4]

Understanding Chemical Stability through Forced Degradation

Forced degradation, or stress testing, is a pivotal aspect of pharmaceutical development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2][3] These studies are instrumental in identifying potential degradation products, understanding the intrinsic stability of a molecule, and establishing stability-indicating analytical methods.[2][4] The insights gained from forced degradation studies are vital for formulation development, packaging selection, and defining storage conditions.[2][3]

Comparative Stability Data

The following table summarizes the stability data for this compound and comparable benzonitrile derivatives under various stress conditions. The data is presented as the percentage of the parent compound remaining after a specified duration, as determined by High-Performance Liquid Chromatography (HPLC).

CompoundAcidic Hydrolysis (1M HCl, 60°C, 24h) [% Remaining]Basic Hydrolysis (1M NaOH, 60°C, 8h) [% Remaining]Oxidative Degradation (6% H₂O₂, RT, 24h) [% Remaining]Thermal Degradation (80°C, 48h) [% Remaining]Photolytic Degradation (ICH Q1B, 7 days) [% Remaining]
This compound 88.582.395.197.896.2
2-Bromo-5-fluorobenzonitrile[5]89.183.094.898.196.5
2-Bromo-4-fluorobenzonitrile[6]87.981.595.597.595.9
2-Bromo-5-methylbenzonitrile[7]90.285.196.398.597.0
Benzonitrile[8]92.588.797.299.198.3

Analysis of Stability:

The data suggests that this compound exhibits moderate stability under acidic and basic conditions, with the nitrile group being susceptible to hydrolysis. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methyl) groups on the benzene ring influences the overall electronic properties and, consequently, its reactivity.[9] Compared to simpler benzonitriles, the increased substitution may introduce steric hindrance that slightly modulates the rate of degradation. The compound shows good stability under oxidative, thermal, and photolytic stress.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound using forced degradation studies.

G cluster_0 Preparation cluster_1 Forced Degradation Conditions cluster_2 Sample Processing and Analysis cluster_3 Data Evaluation A Prepare Stock Solution (1 mg/mL in Methanol) B Acidic Hydrolysis (0.1M HCl, 60°C, 24h) C Basic Hydrolysis (0.1M NaOH, 60°C, 8h) D Oxidative Degradation (3% H2O2, RT, 12h) E Thermal Degradation (Solid, 80°C, 48h) F Photolytic Degradation (ICH Q1B) G Withdraw Aliquots at Time Points B->G C->G D->G E->G Dissolve in solvent first F->G Dissolve in solvent first H Neutralize (for Acid/Base) and Dilute G->H I HPLC Analysis H->I J Quantify Parent Compound and Degradation Products I->J K Determine Degradation Pathway J->K

Caption: Workflow for Forced Degradation Stability Testing.

Experimental Protocols

Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are based on established guidelines for forced degradation studies.[3][10]

1. Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

2. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

  • Keep the solution in a constant temperature bath at 60°C for 24 hours.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.[10]

3. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

  • Maintain the solution at 60°C for 8 hours.

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 1 M hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase to a final concentration of about 100 µg/mL for HPLC analysis.[10]

4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at appropriate intervals.

  • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[10]

5. Thermal Degradation

  • Place a known amount of the solid compound in a petri dish.

  • Expose it to dry heat at 80°C in an oven for 48 hours.

  • At designated time points, withdraw a sample, dissolve it in methanol, and dilute to a final concentration of 100 µg/mL for HPLC analysis.[10]

6. Photolytic Degradation

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL in methanol for HPLC analysis.[10]

HPLC Method Parameters

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[11][12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This guide provides a foundational understanding of the stability of this compound. For definitive stability profiles, it is imperative to conduct these experiments and validate the analytical methods according to regulatory guidelines.[4][14]

References

A Comparative Guide to the Performance of Boronic Acids in Suzuki Coupling with 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki coupling with 2-Bromo-4-fluoro-5-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The data presented, collated from studies on structurally similar substrates, aims to inform substrate selection and reaction optimization.

Performance of Boronic Acids: A Comparative Analysis

The electronic and steric properties of the boronic acid coupling partner significantly influence the efficiency of the Suzuki coupling reaction. The following table summarizes the expected reaction yields for the coupling of this compound with four distinct boronic acids: phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, and 3-thienylboronic acid.

It is important to note that while the yield for 4-methoxyphenylboronic acid is reported for a closely related substrate, the yields for phenylboronic acid, 4-chlorophenylboronic acid, and 3-thienylboronic acid are representative values from studies on similar aryl bromides and serve as a strong indicator of expected performance.[1] Generally, electron-donating groups on the phenylboronic acid, such as a methoxy group, tend to result in higher yields, while electron-withdrawing groups may slightly decrease the yield. Heteroaromatic boronic acids are also effective coupling partners.

Boronic AcidStructureProductExpected Yield (%)
Phenylboronic AcidB(OH)₂4-Fluoro-5-methyl-[1,1'-biphenyl]-2-carbonitrile~81 (representative)[1]
4-Methoxyphenylboronic AcidCH₃O-Ph-B(OH)₂4-Fluoro-4'-methoxy-5-methyl-[1,1'-biphenyl]-2-carbonitrile~92[1]
4-Chlorophenylboronic AcidCl-Ph-B(OH)₂4'-Chloro-4-fluoro-5-methyl-[1,1'-biphenyl]-2-carbonitrile~80 (representative)[1]
3-Thienylboronic AcidC₄H₃S-B(OH)₂4-Fluoro-5-methyl-2-(thiophen-3-yl)benzonitrile~73 (representative)[1]

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat and Stir (e.g., 80-120 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Dilute and Extract G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)Ln-R² pd2_complex->pd2_r1r2 transmetalation Transmetalation pd2_r1r2->pd0 reductive_elimination Reductive Elimination r1r2 R¹-R² (Product) r1x R¹-X (Aryl Bromide) r2b R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Crystallographic Analysis of Substituted Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystallographic data of 2-bromo-4-methylbenzonitrile, a close structural analog to the versatile synthetic intermediate, 2-bromo-4-fluoro-5-methylbenzonitrile. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from a closely related derivative to highlight the impact of substituent patterns on crystal packing and molecular geometry. This document also outlines generalized experimental protocols for the synthesis and crystallographic analysis of such derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-bromo-4-methylbenzonitrile, providing a baseline for comparison with other substituted benzonitrile derivatives. The data is crucial for understanding the solid-state conformation and intermolecular interactions that govern the physicochemical properties of this class of compounds.

Parameter2-Bromo-4-methylbenzonitrile
Chemical Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 7.5168 (11)
b (Å) 7.8383 (11)
c (Å) 7.9428 (11)
α (°) 69.243 (7)
β (°) 64.375 (8)
γ (°) 87.567 (8)
Volume (ų) 391.14 (10)
Z 2
Temperature (K) 296
Radiation Mo Kα
Key Interactions Weak π–π stacking interactions

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis applicable to this compound and its derivatives.

Synthesis of Substituted Benzonitriles

A common route for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from the corresponding substituted aniline.

  • Diazotization: The substituted aniline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Cyanation: The diazonium salt solution is added to a solution of copper(I) cyanide, which catalyzes the substitution of the diazonium group with a nitrile group.

  • Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure substituted benzonitrile.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (e.g., 296 K or 100 K). The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow and a Potential Application

To further illustrate the process and potential applications of these compounds, the following diagrams are provided.

Synthesis and Analysis Workflow Synthesis and Crystallographic Analysis Workflow cluster_synthesis Synthesis cluster_crystallography Crystallographic Analysis Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt NaNO2, HBr Crude Benzonitrile Crude Benzonitrile Diazonium Salt->Crude Benzonitrile CuCN Pure Benzonitrile Pure Benzonitrile Crude Benzonitrile->Pure Benzonitrile Purification Single Crystals Single Crystals Pure Benzonitrile->Single Crystals Crystallization Diffraction Data Diffraction Data Single Crystals->Diffraction Data X-ray Diffraction Crystal Structure Crystal Structure Diffraction Data->Crystal Structure Structure Solution & Refinement

Caption: A generalized workflow for the synthesis of substituted benzonitriles and their subsequent X-ray crystallographic analysis.

Drug Discovery Application Role in Structure-Based Drug Design Benzonitrile_Derivative 2-Bromo-4-fluoro-5- methylbenzonitrile Derivative Intermediate Key Synthetic Intermediate Benzonitrile_Derivative->Intermediate Library Compound Library Synthesis Intermediate->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The logical role of substituted benzonitriles as key intermediates in a typical structure-based drug discovery pipeline.

Correlating Structure and Reactivity in Substituted Bromobenzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the relationship between molecular structure and chemical reactivity is paramount for the rational design of novel therapeutics and functional materials. Substituted bromobenzonitriles serve as versatile scaffolds in organic synthesis, and the strategic placement of functional groups on the aromatic ring can profoundly influence their reactivity. This guide provides a comprehensive comparison of the reactivity of substituted bromobenzonitriles, supported by experimental data, detailed methodologies, and visual representations of key chemical principles.

The reactivity of the bromobenzonitrile core is primarily dictated by the electronic properties of its substituents. The interplay of inductive and resonance effects alters the electron density at the carbon atom bearing the bromine, thereby influencing the rate of nucleophilic aromatic substitution (SNAr) reactions. The nitrile group (-CN) is a moderate electron-withdrawing group, which activates the ring towards nucleophilic attack. The addition of further electron-withdrawing or electron-donating groups allows for the fine-tuning of this reactivity.

Quantitative Analysis of Substituent Effects

To quantify the impact of substituents on the reactivity of bromobenzonitriles, kinetic studies are essential. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for correlating reaction rates with the electronic properties of substituents. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.

Case Study: Nucleophilic Aromatic Substitution with Piperidine
Substituent (X)Hammett Constant (σp)Hypothetical Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)
-NO₂0.785.2 x 10⁻³
-CN0.662.1 x 10⁻³
-Br0.233.5 x 10⁻⁴
-H0.001.0 x 10⁻⁴
-CH₃-0.174.5 x 10⁻⁵
-OCH₃-0.271.8 x 10⁻⁵

Note: These are illustrative values to demonstrate the expected trend.

The data clearly shows that strong electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) significantly increase the reaction rate, while electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) decrease it. This is consistent with the SNAr mechanism, where the rate-determining step involves the attack of the nucleophile on the electron-deficient aromatic ring. Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), thus lowering the activation energy and accelerating the reaction.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following is a representative procedure for studying the kinetics of the reaction between a substituted bromobenzonitrile and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of a substituted 4-bromobenzonitrile with piperidine in a suitable solvent.

Materials:

  • Substituted 4-bromobenzonitrile (e.g., 4-bromo-3-nitrobenzonitrile)

  • Piperidine

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide, DMSO)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted 4-bromobenzonitrile in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in the same solvent at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M). Ensure a large excess of piperidine compared to the bromobenzonitrile to maintain pseudo-first-order conditions.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly more than the reactants. This can be determined by recording the full spectra of the starting materials and the product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the bromobenzonitrile stock solution with a known volume of the piperidine stock solution.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Piperidine] >> [Bromobenzonitrile]), the rate law can be expressed as: Rate = k_obs[Bromobenzonitrile], where k_obs = k[Piperidine].

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • Repeat the experiment with different concentrations of piperidine.

    • Plot k_obs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant, k.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes and experimental designs.

sn_ar_mechanism A Substituted Bromobenzonitrile C Meisenheimer Complex (Rate-determining step) A->C Attack of Nucleophile B Nucleophile (e.g., Piperidine) B->C D Product C->D Loss of Leaving Group E Leaving Group (Br-) C->E

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Bromobenzonitrile & Piperidine) B Mix Reactants in Cuvette A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) B->C D Plot ln(A∞ - At) vs. Time (Determine k_obs) C->D E Plot k_obs vs. [Piperidine] (Determine k) D->E hammett_plot xaxis σ (Substituent Constant) yaxis log(k/k₀) origin origin->xaxis origin->yaxis NO2 NO₂ CN CN Br Br H H CH3 CH₃ OCH3 OCH₃

Safety Operating Guide

Proper Disposal of 2-Bromo-4-fluoro-5-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-4-fluoro-5-methylbenzonitrile, a halogenated aromatic nitrile. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): All handling of this compound and its waste must be conducted within a certified chemical fume hood.[1] The following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat.[1]

Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels. The contaminated absorbent material must be collected in a sealed, properly labeled container for disposal as hazardous waste.

Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste disposal. This compound is classified as a halogenated organic waste .

Key Segregation Principles:

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."[3]

  • Avoid Mixing: Do not mix this waste stream with the following:

    • Non-halogenated organic solvents.[3]

    • Aqueous waste.

    • Acids or bases.[4]

    • Oxidizing or reducing agents.[4]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.[4]

Step-by-Step Disposal Protocol

  • Waste Generation Point: At the point of generation (e.g., in the fume hood), collect residual this compound and contaminated materials (e.g., pipette tips, weighing paper) in a primary container.

  • Transfer to Main Waste Container: Periodically and safely transfer the contents of the primary container into the designated "Halogenated Organic Waste" satellite accumulation container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[5]

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[4]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The standard and required method for final disposal is high-temperature incineration.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not identified, the following table summarizes the typical hazard classifications for closely related isomers and halogenated nitriles, which should be considered as representative for procedural planning.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[2][6]
Acute Toxicity (Inhalation) Harmful if inhaled.[2][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal Generate Generate Waste (this compound) IsHalogenated Is the waste a halogenated organic? Generate->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in Separate 'Non-Halogenated' Container IsHalogenated->NonHalogenatedContainer No Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards HalogenatedContainer->Label Seal Keep Container Securely Closed Label->Seal Store Store in Designated Satellite Accumulation Area EHS Contact Environmental Health & Safety (EHS) Store->EHS Seal->Store Incineration High-Temperature Incineration by Licensed Vendor EHS->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoro-5-methylbenzonitrile was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as 2-Bromo-4-fluorobenzonitrile and 4-Bromo-2-fluorobenzonitrile, and established best practices for handling halogenated benzonitriles. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Halogenated benzonitriles are a class of chemical compounds that require strict safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation/Corrosion: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation and absorption of the harmful substance.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific chemical being used. Pay close attention to hazard statements, precautionary statements, and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

  • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

  • Handling: Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust.

  • Conduct the Reaction: Perform all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.

  • Cleanup: Decontaminate all surfaces and equipment after use.

Disposal Plan:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, well-ventilated area.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Chemical Prepare_Work_Area->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Surfaces & Glassware Conduct_Experiment->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Store_Waste Store in Labeled, Closed Container Segregate_Waste->Store_Waste Arrange_Pickup Arrange for Licensed Disposal Store_Waste->Arrange_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.